GSK778 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H34ClN5O3 |
|---|---|
Peso molecular |
548.1 g/mol |
Nombre IUPAC |
4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C30H33N5O3.ClH/c1-18-29(20(3)38-34-18)24-12-25-23(13-27(24)37-16-21-10-11-31-14-21)30-26(15-32-25)33-28(17-36-4)35(30)19(2)22-8-6-5-7-9-22;/h5-9,12-13,15,19,21,31H,10-11,14,16-17H2,1-4H3;1H/t19-,21+;/m1./s1 |
Clave InChI |
QDTGJCBOHUHPED-DGXMUYMBSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)[C@H](C)C5=CC=CC=C5)OC[C@H]6CCNC6.Cl |
SMILES canónico |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)C(C)C5=CC=CC=C5)OCC6CCNC6.Cl |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK778 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK778 hydrochloride, also known as iBET-BD1, is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This family of epigenetic readers, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, plays a crucial role in the regulation of gene transcription. By selectively targeting BD1, GSK778 disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of transcriptional programs implicated in cancer and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of GSK778, including its target selectivity, downstream signaling effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective BET Bromodomain 1 Inhibition
The primary mechanism of action of this compound is its competitive binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins.[1] This inhibitory action prevents the recruitment of BET proteins to acetylated chromatin, a critical step in the transcriptional activation of key oncogenes and inflammatory mediators.[1][2]
The selectivity of GSK778 for BD1 over the second bromodomain (BD2) is a key feature of its pharmacological profile. This selectivity is attributed to specific molecular interactions within the BD1 binding pocket.[3] The pendant chiral pyrrolidine of GSK778 forms a through-water hydrogen bond with a conserved aspartate residue (Asp144 in BRD4 BD1), an interaction that is not favored in the BD2 binding pocket due to the presence of a histidine residue (His437 in BRD4 BD2).[3] This structural difference allows GSK778 to exhibit significantly higher affinity for BD1 across the BET family.
Signaling Pathway of GSK778 Action
The inhibition of BET-BD1 by GSK778 initiates a cascade of downstream effects, primarily centered on the downregulation of target gene transcription. A simplified representation of this signaling pathway is provided below.
Caption: GSK778 inhibits the BD1 domain of BET proteins, preventing their binding to acetylated histones and subsequent gene transcription.
Quantitative Data on this compound
The potency and selectivity of GSK778 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of GSK778 against BET Bromodomains
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 BD1 | TR-FRET | 75 | [2][4][5][6] |
| BRD3 BD1 | TR-FRET | 41 | [2][4][5][6] |
| BRD4 BD1 | TR-FRET | 41 | [2][4][5][6] |
| BRDT BD1 | TR-FRET | 143 | [2][4][5][6] |
| BRD2 BD2 | TR-FRET | 3950 | [6] |
| BRD3 BD2 | TR-FRET | 1210 | [6] |
| BRD4 BD2 | TR-FRET | 5843 | [6] |
| BRDT BD2 | TR-FRET | >10,000 | [7] |
Table 2: Cellular Activity of GSK778 in Cancer and Immune Cells
| Cell Line/Cell Type | Assay Type | Effect | IC50 / Concentration | Reference |
| MV4-11 (AML) | Proliferation | Inhibition | 200 nM | [7] |
| MOLM-13 (AML) | Growth and Viability | Inhibition | - | [6] |
| MDA-MB-231 (Breast Cancer) | Growth and Viability | Inhibition | - | [6] |
| Human Primary CD4+ T Cells | Proliferation | Inhibition | 0.01-10 µM | [6] |
| Human Primary CD4+ T Cells | Cytokine Production (IFNγ, IL-17A, IL-22) | Inhibition | 0.01-10 µM | [6] |
| Human PBMCs | LPS-induced IL-6 Secretion | Inhibition | 63.12 nM | [7] |
| Human PBMCs | LPS-induced CCL2 Secretion | Inhibition | 50.12 nM | [7] |
| MV4-11, MOLM13, MDA-MB-231, MB453 | Proliferation, Cell Cycle Arrest, Apoptosis | Inhibition/Induction | 1000 nM | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the mechanism of action of GSK778.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This assay quantitatively measures the binding affinity of GSK778 to isolated BET bromodomains.
Objective: To determine the IC50 values of GSK778 for BD1 and BD2 of BET proteins.
Materials:
-
Recombinant His-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and the GSK778 dilution series.
-
Incubate the mixture at room temperature for 30 minutes to allow for binding equilibrium.
-
Add a mixture of Europium-labeled anti-His antibody and Streptavidin-APC to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
-
The TR-FRET signal is calculated as the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the TR-FRET ratio against the logarithm of the GSK778 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for determining GSK778 IC50 values using a TR-FRET assay.
Cell Proliferation Assay
This assay assesses the effect of GSK778 on the growth of cancer cell lines.
Objective: To determine the anti-proliferative activity of GSK778.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of the GSK778 concentration to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in cells treated with GSK778.
Objective: To measure the extent of apoptosis induced by GSK778.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with GSK778 (e.g., 1000 nM) or vehicle control for a specified time (e.g., 72 hours).[6]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Conclusion
This compound is a valuable research tool for elucidating the specific roles of the first bromodomain of BET proteins in health and disease. Its high potency and selectivity for BD1 make it a precise probe for dissecting the downstream consequences of inhibiting this particular epigenetic reader domain. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of oncology, immunology, and drug discovery, facilitating further investigation into the therapeutic potential of selective BET inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
iBET-BD1: A Technical Guide to a Selective Chemical Probe for BET Protein Bromodomain 1
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of iBET-BD1 (also known as GSK778), a potent and highly selective chemical probe for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails via their two tandem N-terminal bromodomains, BD1 and BD2, thereby recruiting transcriptional machinery to specific gene loci.[1][2][3] The dysregulation of BET protein function is implicated in various diseases, including cancer and inflammation, making them significant therapeutic targets.[1][2] iBET-BD1's high selectivity for BD1 allows for the precise dissection of the distinct biological functions of BD1 and BD2.[1][4]
Data Presentation: Quantitative Analysis
Binding Affinity and Selectivity
iBET-BD1 demonstrates potent inhibitory activity against the BD1 domain of all BET family proteins while showing significantly weaker affinity for the second bromodomain (BD2).[1] This selectivity is critical for investigating BD1-specific functions. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have been used to determine the IC50 values.[5] Furthermore, Surface Plasmon Resonance (SPR) binding assays have confirmed that iBET-BD1 is ≥130-fold more selective for BD1 over BD2.[1][3][5]
Table 1: iBET-BD1 IC50 Values for BET Bromodomain 1 (BD1)
| Target | IC50 (nM) |
|---|---|
| BRD2 BD1 | 75[1][6][7][8] |
| BRD3 BD1 | 41[1][6][7][8] |
| BRD4 BD1 | 41[1][6][7][8] |
| BRDT BD1 | 143[1][6][7][8] |
Table 2: iBET-BD1 IC50 Values for BET Bromodomain 2 (BD2)
| Target | IC50 (nM) |
|---|---|
| BRD2 BD2 | 3950[1][8] |
| BRD3 BD2 | 1210[1][8] |
| BRD4 BD2 | 5843[1][8] |
In Vitro and In Vivo Activity
The selective inhibition of BD1 by iBET-BD1 has been shown to phenocopy the effects of pan-BET inhibitors in cancer models, highlighting the critical role of BD1 in maintaining the malignant phenotype.[4][5][8]
Table 3: In Vitro Cellular Activity of iBET-BD1
| Cell Line(s) | Concentration | Incubation Time | Effect |
|---|---|---|---|
| MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | 0.001 - 10 µM | 5 days | Inhibition of cell growth and viability.[1][8] |
| MV4-11, MOLM-13 | 1000 nM | 72 hours | Induction of cell cycle arrest and apoptosis.[5][8][9] |
| Primary Human AML Cells | 1000 nM | 12 days | Reduced clonogenic capacity.[5][8] |
Table 4: Pharmacokinetic Properties of iBET-BD1 in Mice
| Parameter | Value | Dosing |
|---|---|---|
| Cmax | 85 ng/mL | Single 10 mg/kg oral administration.[1][8] |
| Tmax | 1.48 h | Single 10 mg/kg oral administration.[1][8] |
| AUC∞ | 132 ng.h/mL | Single 10 mg/kg oral administration.[1][8] |
Table 5: In Vivo Efficacy of iBET-BD1
| Model | Dosing Regimen | Outcome |
|---|---|---|
| MLL-AF9 AML Model | 15 mg/kg/BID, i.p. for 30 days | Superior survival advantage compared to a BD2-selective inhibitor.[1][8] |
| T-cell Dependent Immunization (KLH) | 15 mg/kg/BID, s.c. for 14 days | Reduction in the production of anti-keyhole limpet hemocyanin (KLH) IgM; well-tolerated.[1][8] |
Mechanism of Action & Signaling Pathways
The primary mechanism of action for iBET-BD1 is the competitive inhibition of the BD1 domain of BET proteins.[1] BET proteins normally bind to acetylated lysine (KAc) residues on histone tails, which serves to anchor transcriptional regulatory complexes to chromatin, promoting gene expression.[2] By occupying the acetyl-lysine binding pocket of BD1, iBET-BD1 displaces BET proteins from chromatin, leading to the suppression of target gene transcription, such as the MYC oncogene.[1][5] This displacement disrupts the maintenance of established gene expression programs essential for cancer cell viability.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of GSK778 Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK778 hydrochloride, also known as iBET-BD1, is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). Its selectivity for BD1 over the second bromodomain (BD2) allows for the specific investigation of the biological functions of this domain. GSK778 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown efficacy in preclinical cancer models, highlighting its potential as a therapeutic agent. This document provides a comprehensive overview of the discovery, mechanism of action, biological activities, and key experimental protocols related to this compound.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation. While pan-BET inhibitors have shown therapeutic promise, their lack of specificity for the individual bromodomains (BD1 and BD2) can lead to a broad range of biological effects and potential toxicities. This compound was developed as a chemical probe to selectively target the BD1 domain, enabling a more precise understanding of its role in health and disease.[1]
Discovery and Synthesis
GSK778 was discovered through a structure-based design approach, starting from the pan-BET inhibitor I-BET151.[1] The design strategy focused on introducing modifications that would confer selectivity for the BD1 domain over the BD2 domain. This was achieved by exploiting structural differences between the acetyl-lysine binding pockets of the two domains.[2]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its chemical structure is known as 7-(3,5-dimethyl-4-isoxazolyl)-2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[(3S)-3-pyrrolidinylmethoxy]-1H-imidazo[4,5-c]quinoline hydrochloride. The synthesis of similar imidazo[4,5-c]quinoline derivatives typically involves multi-step sequences. A general overview of the discovery process is depicted below.
Caption: High-level workflow for the discovery of GSK778.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This binding event prevents the interaction of BET proteins with acetylated histones on chromatin, leading to the displacement of these transcriptional regulators from gene promoters and enhancers. The subsequent inhibition of transcription of key oncogenes, such as c-MYC, and other genes involved in cell proliferation and survival, underlies the anti-cancer effects of GSK778.[1]
Caption: Signaling pathway illustrating the mechanism of action of GSK778.
Quantitative Data
This compound exhibits high potency and selectivity for the BD1 domain of BET proteins. The following tables summarize its in vitro inhibitory activity and in vivo pharmacokinetic parameters.
Table 1: In Vitro Inhibitory Activity of GSK778
| Target | IC50 (nM) |
| BRD2 BD1 | 75[3][4] |
| BRD3 BD1 | 41[3][4] |
| BRD4 BD1 | 41[3][4] |
| BRDT BD1 | 143[3][4] |
| BRD2 BD2 | 3950 |
| BRD3 BD2 | 1210 |
| BRD4 BD2 | 5843 |
| BRDT BD2 | 17451 |
Table 2: In Vivo Pharmacokinetic Parameters of GSK778 in Mice (10 mg/kg, oral administration)
| Parameter | Value |
| Cmax | 85 ng/mL[5] |
| Tmax | 1.48 h[5] |
| AUC∞ | 132 ng·h/mL[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vivo Formulation and Administration (Mouse Model)
Objective: To prepare GSK778 for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween 80.
-
Combine stock and vehicle: Add 100 µL of the GSK778 stock solution to the vehicle mixture.
-
Final dilution: Add 450 µL of sterile saline to the mixture and vortex thoroughly to ensure a clear solution. The final concentration of GSK778 will be 2.08 mg/mL.
-
Administration: Administer the freshly prepared solution to mice via intraperitoneal injection. A common dosage is 15 mg/kg, administered twice daily.[3]
Caption: Workflow for preparing GSK778 for in vivo administration.
Cell Viability Assay (Crystal Violet Staining)
Objective: To assess the effect of GSK778 on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Solubilization solution (e.g., 1% SDS in PBS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GSK778 (e.g., 0.001 to 10 µM) for the desired duration (e.g., 72 hours).[6] Include a vehicle control (DMSO).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the methanol and add 50 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water until the background is clean.
-
Drying: Air-dry the plate completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by GSK778.
Materials:
-
Suspension or adherent cancer cell line (e.g., MV4-11)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with GSK778 at the desired concentration (e.g., 1000 nM) for a specified time (e.g., 72 hours).[6]
-
Cell Harvesting: Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8][9]
Conclusion
This compound is a valuable chemical probe for elucidating the specific functions of the BD1 domain of BET proteins. Its high potency and selectivity, coupled with its demonstrated anti-cancer activity in vitro and in vivo, make it a promising candidate for further investigation and potential therapeutic development. The experimental protocols provided herein offer a foundation for researchers to explore the biological effects of GSK778 in various experimental systems.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. caymanchem.com [caymanchem.com]
Role of GSK778 in inhibiting BRD4 BD1
An In-Depth Technical Guide on the Role of GSK778 in Inhibiting BRD4 BD1
Introduction
GSK778, also known as iBET-BD1, is a potent and highly selective chemical probe designed to inhibit the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histone tails and other proteins.[4][5] This recognition is a key mechanism for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, apoptosis, and inflammation.
BRD4, in particular, is a well-validated therapeutic target in oncology and inflammatory diseases. While traditional pan-BET inhibitors target both the first (BD1) and second (BD2) bromodomains of BET proteins, GSK778's selectivity for BD1 allows for a more nuanced dissection of the distinct biological functions of these two domains.[6][7] This guide provides a comprehensive technical overview of GSK778, focusing on its mechanism of action, binding characteristics, and the experimental protocols used for its validation.
Mechanism of Action: Selective Inhibition of BRD4 BD1
The primary function of BRD4 is to tether transcription factors to chromatin by binding to acetylated lysines (KAc) via its tandem bromodomains, BD1 and BD2.[5] This interaction is critical for the transcription of key oncogenes, such as c-MYC, and pro-inflammatory cytokines.
GSK778 functions as a competitive inhibitor by occupying the KAc-binding pocket of BRD4's first bromodomain (BD1).[8] Its high selectivity is achieved through structure-based design that exploits key amino acid differences between the BD1 and BD2 pockets. A critical distinction is the presence of an aspartate residue (Asp144) in BD1, which is replaced by a histidine in BD2. GSK778 is designed to form a specific, charge-assisted hydrogen bond with Asp144, an interaction that is less favorable with the corresponding residue in BD2, thus driving its BD1-selective binding profile.[7] By blocking the BD1 domain, GSK778 prevents BRD4 from docking onto acetylated chromatin, leading to the downregulation of target gene expression.
Data Presentation: Potency and Selectivity
The efficacy and selectivity of GSK778 have been quantified using various biochemical and biophysical assays. The data below, compiled from multiple sources, demonstrates its high potency for the BD1 domains of BET proteins and significant selectivity over the corresponding BD2 domains.
Table 1: Inhibitory Potency (IC50) of GSK778 against BET Bromodomains
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a biochemical function by 50%. These values were primarily determined using Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.
| Target Protein | IC50 (nM) for BD1 | IC50 (nM) for BD2 | Selectivity (BD2 IC50 / BD1 IC50) |
| BRD2 | 75 - 79.43[1][9] | 3162 - 3950[1][9] | ~42 - 50 fold |
| BRD3 | 41[1][2][3] | 1000 - 1210[1][9] | ~24 - 29 fold |
| BRD4 | 39.81 - 41[2][3][9] | 5843 - 6309[1][9] | ~143 - 158 fold |
| BRDT | 143 - 158.49[1][9] | >10,000 - 17451[1][9] | >70 - 122 fold |
Table 2: Binding Affinity (Kd) of GSK778 for BRD4 Bromodomains
The dissociation constant (Kd) is an equilibrium constant that measures the propensity of a ligand-protein complex to separate. A lower Kd value indicates a higher binding affinity. This data was obtained using Surface Plasmon Resonance (SPR).
| Target Domain | Dissociation Constant (Kd) | Selectivity over BD2 | Reference |
| BRD4 BD1 | 19 nM | \multirow{2}{}{≥130 - 131 fold} | \multirow{2}{}{[6][8][10]} |
| BRD4 BD2 | >2500 nM |
Experimental Protocols
The characterization of GSK778 relies on a suite of robust in vitro and cell-based assays. Below are the detailed methodologies for key experiments.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a common method for measuring the binding affinity of inhibitors in a high-throughput format.
-
Principle: This assay measures the disruption of a protein-protein interaction. A biotinylated histone H4 peptide and a GST-tagged BRD4 bromodomain protein are used. The interaction is detected by FRET between a Europium-labeled anti-GST antibody (donor) and a Streptavidin-conjugated fluorophore (acceptor). When GSK778 binds to the bromodomain, it displaces the histone peptide, disrupting FRET and causing a decrease in the signal.
-
Methodology:
-
Reagents (GST-BRD4-BD1, biotinylated H4 peptide, Europium-labeled anti-GST antibody, Streptavidin-Allophycocyanin) are prepared in assay buffer.
-
Serial dilutions of GSK778 are added to the wells of a microplate.
-
The protein-peptide mix is added to the wells containing the inhibitor.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.
-
IC50 values are calculated by fitting the dose-response curve of the inhibitor concentration versus the FRET signal.[6][9]
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free data on binding kinetics and affinity.[11][12][13]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A BRD4 bromodomain protein is immobilized on the chip. A solution containing GSK778 is flowed over the surface. The binding of GSK778 to the immobilized protein causes a change in mass on the chip surface, which alters the refractive index and is detected as a response signal.
-
Methodology:
-
A sensor chip (e.g., CM5) is activated, and the recombinant BRD4 BD1 or BD2 protein is immobilized onto the surface.
-
A range of concentrations of GSK778 in running buffer is prepared.
-
Each concentration of GSK778 is injected sequentially over the sensor surface, followed by a dissociation phase where only buffer is flowed.
-
The sensorgrams (response vs. time) are recorded for both the association and dissociation phases.
-
The chip surface is regenerated between cycles to remove any bound inhibitor.
-
The resulting data is fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd = kd/ka).[6][8][10]
-
X-ray Crystallography
This technique provides an atomic-level view of how GSK778 binds to the BRD4 BD1 pocket.
-
Principle: A high-resolution, three-dimensional structure of the protein-inhibitor complex is generated by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.
-
Methodology:
-
The BRD4 BD1 protein is expressed and purified to high homogeneity.
-
The purified protein is incubated with an excess of GSK778.
-
Crystallization conditions are screened until high-quality crystals of the protein-inhibitor complex are formed.
-
Crystals are cryo-cooled and exposed to a high-intensity X-ray beam.
-
The resulting diffraction data is collected and processed to generate an electron density map.
-
A molecular model of the complex is built into the electron density map and refined to yield the final structure, revealing specific intermolecular interactions.[14]
-
Cellular Proliferation and Viability Assays
These assays determine the effect of GSK778 on cancer cell growth.
-
Principle: The impact of GSK778 on the proliferation and survival of cancer cell lines, particularly those known to be dependent on BRD4 activity (e.g., acute myeloid leukemia cell lines like MV4-11), is measured.[9]
-
Methodology:
-
Human cancer cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.[1]
-
The cells are treated with a range of concentrations of GSK778 (e.g., 0.001 to 10 µM) for a specified duration (e.g., 72 hours to 5 days).[1]
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured with a plate reader, and the results are used to calculate the concentration of GSK778 that inhibits cell growth by 50% (GI50).[1]
-
Conclusion
GSK778 is a well-characterized and indispensable tool for epigenetic research. Its high potency and remarkable selectivity for the first bromodomain of BET proteins have enabled researchers to functionally distinguish between the roles of BD1 and BD2 in health and disease.[6] Data from biochemical, biophysical, and cellular assays collectively confirm that GSK778 effectively inhibits BRD4 BD1, leading to anti-proliferative effects in cancer models and suppression of inflammatory responses.[1][6] As such, GSK778 serves as a benchmark chemical probe for investigating the therapeutic potential of selective BD1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. youtube.com [youtube.com]
- 13. Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
The Impact of GSK778 Hydrochloride on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778 hydrochloride, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool in the study of epigenetic regulation of gene transcription. This technical guide provides an in-depth overview of the effects of GSK778 on gene transcription, detailing its mechanism of action, quantitative effects on various cellular processes, and the experimental protocols used to elucidate these effects. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to effectively utilize GSK778 as a research tool and potential therapeutic agent.
Core Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of the first bromodomain (BD1) of BET proteins, namely BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3][4][5][6][7][8][9][10] BET proteins are crucial epigenetic readers that recognize acetylated lysine residues on histone tails, a key marker of active chromatin.[4][9] By binding to these acetylated histones, BET proteins recruit transcriptional machinery to specific gene loci, thereby activating gene expression.[11]
GSK778's selective inhibition of BD1 disrupts this interaction, leading to the displacement of BET proteins from chromatin.[11] This displacement prevents the recruitment of the transcriptional apparatus, resulting in the suppression of target gene transcription.[11] Notably, the transcriptional effects of GSK778 are often cell-type specific, with a pronounced impact on genes regulated by super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data regarding the inhibitory activity of GSK778 and its effects on various cell lines.
Table 1: Inhibitory Activity of this compound against BET Bromodomains [1][2][3][4][5][6][7][8][9][10]
| BET Protein | Bromodomain | IC50 (nM) |
| BRD2 | BD1 | 75 |
| BRD3 | BD1 | 41 |
| BRD4 | BD1 | 41 |
| BRDT | BD1 | 143 |
| BRD2 | BD2 | 3950 |
| BRD3 | BD2 | 1210 |
| BRD4 | BD2 | 5843 |
| BRDT | BD2 | 17451 |
Table 2: Effects of this compound on Cancer Cell Lines and Cytokine Secretion [12]
| Cell Line / Cytokine | Effect | IC50 (nM) |
| MV4-11 (Acute Myeloid Leukemia) | Inhibition of proliferation | 200 |
| IL-6 (from PBMCs) | Inhibition of LPS-induced secretion | 63.12 |
| CCL2 (from PBMCs) | Inhibition of LPS-induced secretion | 50.12 |
Signaling Pathways Modulated by this compound
GSK778's impact on gene transcription is primarily mediated through its influence on key signaling pathways that are often dysregulated in disease.
MYC Oncogene Downregulation
A critical target of BET inhibitors, including GSK778, is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[6][13][14][15] BRD4, a member of the BET family, is known to occupy the promoter and enhancer regions of the MYC gene, driving its transcription.[6][16][17] By displacing BRD4 from these regulatory regions, GSK778 effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Inhibition of NF-κB Signaling
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in various inflammatory diseases and cancers.[1][14][18][19] Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65).[14][18][19] The active NF-κB dimer then translocates to the nucleus and binds to the promoters of target genes, including those encoding inflammatory cytokines.[14][18][19] BET proteins, particularly BRD4, act as co-activators for NF-κB-mediated transcription.[1] GSK778, by inhibiting BRD4, can attenuate the transcription of NF-κB target genes, thereby exerting anti-inflammatory effects.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of GSK778's effects on gene transcription.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genomic regions where BET proteins are bound and to assess the displacement of these proteins upon treatment with GSK778.
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 base pairs using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C.
-
Immune Complex Capture and Washes: Add protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound material.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and input DNA. Perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare the enrichment profiles between GSK778-treated and control samples to identify regions of BRD4 displacement.[1][4][8][17][20][21]
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the changes in the expression of specific target genes, such as MYC, in response to GSK778 treatment.[7][16]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for ChIP-seq. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, cDNA template, and primers specific for the target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.[16]
Luciferase Reporter Assay
This assay is utilized to measure the effect of GSK778 on the activity of specific signaling pathways, such as NF-κB, by using a reporter construct where the luciferase gene is under the control of a promoter containing NF-κB response elements.[3][11][12][22][23]
Protocol:
-
Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid expressing Renilla luciferase for normalization.
-
Cell Treatment and Stimulation: Treat the transfected cells with this compound. Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity between GSK778-treated and control cells.[12][22][23]
SLAM-seq (Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA)
SLAM-seq is a powerful technique to measure newly synthesized RNA, allowing for the direct assessment of transcriptional changes upon GSK778 treatment.[5][13][24][25][26]
Protocol:
-
Metabolic Labeling: Incubate cells with 4-thiouridine (4sU), a thiol-containing uridine analog, which is incorporated into newly transcribed RNA. Treat cells with GSK778 during or after the labeling period.
-
RNA Extraction: Extract total RNA from the cells.
-
Alkylation: Chemically modify the incorporated 4sU with iodoacetamide. This modification causes a T-to-C conversion during reverse transcription.
-
Library Preparation and Sequencing: Prepare a standard RNA-seq library and perform high-throughput sequencing.
-
Data Analysis: Use specialized software to align the sequencing reads and identify T-to-C conversions. The frequency of these conversions in a given transcript is proportional to its synthesis rate. Compare the synthesis rates between GSK778-treated and control cells to determine the direct effect on transcription.[13][24][26]
Conclusion
This compound is a valuable chemical probe for dissecting the role of BET proteins, particularly the BD1 domain, in the regulation of gene transcription. Its ability to selectively inhibit BD1 allows for a more nuanced understanding of the distinct functions of the two bromodomains within the BET family. The data and protocols presented in this guide provide a solid foundation for researchers to investigate the intricate mechanisms by which GSK778 modulates gene expression and to explore its therapeutic potential in various disease contexts. As our understanding of the epigenetic landscape continues to expand, tools like GSK778 will be instrumental in unraveling the complexities of gene regulation and in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Crosstalk via the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. bowdish.ca [bowdish.ca]
- 24. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sequencing cell-type-specific transcriptomes with SLAM-ITseq | Springer Nature Experiments [experiments.springernature.com]
- 26. An end-to-end workflow to study newly synthesized mRNA following rapid protein depletion in Saccharomyces c... [protocols.io]
In Vitro Characterization of iBET-BD1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are pivotal epigenetic regulators that recognize acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery and the regulation of gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.
iBET-BD1 (also known as GSK778) is a highly selective small molecule inhibitor that specifically targets the first bromodomain (BD1) of BET proteins. This selectivity allows for the precise dissection of the functional roles of BD1 versus the second bromodomain (BD2). This technical guide provides a comprehensive overview of the in vitro characterization of iBET-BD1, detailing its binding properties, mechanism of action, and cellular effects. The guide includes detailed experimental protocols and visual representations of key pathways and workflows to facilitate its application in a research setting.
Data Presentation: Binding Affinity and Selectivity
iBET-BD1 demonstrates potent and selective inhibition of the BD1 domain of BET family proteins, with significantly lower affinity for the BD2 domain. This selectivity has been confirmed by multiple biophysical and biochemical assays.[1][2]
Table 1: iBET-BD1 IC50 Values for BET Bromodomains
| Target | IC50 (nM) | Reference(s) |
| BRD2 BD1 | 75 | [3],[4],[5] |
| BRD3 BD1 | 41 | [3],[4],[5] |
| BRD4 BD1 | 41 | [3],[4],[5] |
| BRDT BD1 | 143 | [3],[4],[5] |
| BRD2 BD2 | 3950 | [3] |
| BRD3 BD2 | 1210 | [3] |
| BRD4 BD2 | 5843 | [3] |
| BRDT BD2 | 17451 | [3] |
Table 2: In Vitro Cellular Effects of iBET-BD1
| Cell Line(s) | Assay | Observed Effects | Reference(s) |
| MDA-453, MOLM-13 | Cell Viability | Inhibition of cell growth and viability | [1] |
| MV4;11 | Cell Cycle Analysis | Induction of cell cycle arrest | [1] |
| MOLM-13 | Apoptosis Assay | Induction of apoptosis | [1] |
| THP-1 | Gene Expression (SLAM-Seq) | Global transcriptional changes similar to pan-BET inhibitors | [1] |
| THP-1 | Chromatin Immunoprecipitation (ChIP-seq) | Displacement of BRD2, BRD3, and BRD4 from chromatin | [1] |
Mechanism of Action
The primary mechanism of action for iBET-BD1 is the competitive inhibition of the BD1 domain of BET proteins. By binding to the acetyl-lysine binding pocket of BD1, iBET-BD1 prevents the interaction of BET proteins with acetylated histones on chromatin. This leads to the displacement of BET proteins from chromatin, thereby disrupting their role in transcriptional activation. A key downstream consequence of this action is the suppression of oncogenes that are critically dependent on BET protein function, such as c-Myc.[1][6] Additionally, BET inhibitors have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7][8][9]
Caption: Mechanism of action of iBET-BD1.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Biochemical Assays
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity
This assay is used to determine the IC50 values of iBET-BD1 by measuring its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[10][11][12][13][14][15][16][17]
-
Materials:
-
Recombinant GST-tagged BRD4-BD1 and His-tagged BRD4-BD1
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel (Ni)-chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well OptiPlate (PerkinElmer)
-
iBET-BD1 compound series
-
-
Procedure:
-
Prepare a dilution series of iBET-BD1 in assay buffer.
-
In a 384-well plate, add GST-BRD4-BD1 and the biotinylated histone peptide.
-
Add the diluted iBET-BD1 or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-Donor beads and Ni-chelate Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
Caption: AlphaScreen experimental workflow.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction between iBET-BD1 and the target bromodomain.[6][7][15][18][19][20][21][22][23][24]
-
Materials:
-
Purified BRD4-BD1 protein
-
iBET-BD1 compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), degassed
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Dialyze the protein against the ITC buffer extensively.
-
Dissolve iBET-BD1 in the final dialysis buffer.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the iBET-BD1 solution into the injection syringe.
-
Perform a series of injections of iBET-BD1 into the protein solution at a constant temperature.
-
Record the heat released or absorbed after each injection.
-
Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Caption: Isothermal Titration Calorimetry workflow.
Cellular Assays
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[3][21][25][26][27]
-
Materials:
-
Human cancer cell lines (e.g., MOLM-13, MV4;11)
-
Cell culture medium and supplements
-
96-well opaque-walled plates
-
iBET-BD1 compound series
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
Add a dilution series of iBET-BD1 to the wells. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.[11][19][28][29]
-
Materials:
-
Cancer cell lines
-
iBET-BD1
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
-
-
Procedure:
-
Treat cells with iBET-BD1 or vehicle control for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][10][13][18]
-
Materials:
-
Cancer cell lines
-
iBET-BD1
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with iBET-BD1 or vehicle control.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Conclusion
iBET-BD1 is a potent and highly selective inhibitor of the first bromodomain of BET proteins. Its in vitro characterization demonstrates a clear mechanism of action involving competitive inhibition of BD1, leading to the displacement of BET proteins from chromatin and the subsequent downregulation of key oncogenes like c-Myc. The detailed protocols and data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of selective BD1 inhibition in various disease models. The use of iBET-BD1 as a chemical probe will continue to be invaluable in elucidating the distinct biological roles of the two bromodomains within the BET family.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BET inhibitor - Wikipedia [en.wikipedia.org]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. selleckchem.com [selleckchem.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Annexin V Apoptosis Assay Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 24. youtube.com [youtube.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 26. m.youtube.com [m.youtube.com]
- 27. ch.promega.com [ch.promega.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. kumc.edu [kumc.edu]
Unveiling the Cellular Impact of GSK778 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular pathways affected by GSK778 hydrochloride, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. By competitively binding to the acetyl-lysine binding pocket of BET proteins, this compound modulates gene transcription, leading to significant effects on cell cycle progression, apoptosis, and inflammatory signaling. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the core mechanisms of action.
Core Mechanism of Action: Selective BET BD1 Inhibition
This compound functions as a chemical probe that selectively targets the first bromodomain (BD1) of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[4][5] By occupying the acetyl-lysine binding pocket of BD1, this compound prevents the tethering of BET proteins to chromatin, leading to a downstream modulation of gene expression.[4] This selectivity for BD1 over the second bromodomain (BD2) is a key feature of this compound.[6]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against BET bromodomains and its effects on cellular processes.
Table 1: Inhibitory Activity of this compound against BET Bromodomains
| Target | IC50 (nM) |
| BRD2 BD1 | 75 |
| BRD3 BD1 | 41 |
| BRD4 BD1 | 41 |
| BRDT BD1 | 143 |
| BRD2 BD2 | 3950 |
| BRD3 BD2 | 1210 |
| BRD4 BD2 | 5843 |
| BRDT BD2 | 17451 |
Data sourced from multiple references.[1][2][5]
Table 2: Cellular Activity of this compound
| Cell Line/Process | Effect | IC50/Concentration |
| MV4-11 Acute Myeloid Leukemia Cells | Inhibition of proliferation | 200 nM |
| Human Primary CD4+ T Cells | Inhibition of proliferation and cytokine production (IFNγ, IL-17A, IL-22) | 0.01-10 µM |
| Various Cancer Cell Lines (MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231) | Inhibition of growth and viability | 0.001-10 µM (over 5 days) |
| MV4-11, MOLM13, MDA-MB-231, MB453 Cells | Inhibition of proliferation, cell cycle arrest, apoptosis | 1000 nM (over 72 hours) |
| Primary Human AML Cells | Reduction of clonogenic capacity | 1000 nM (over 12 days) |
| Primary Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced IL-6 secretion | 63.12 nM |
| Primary Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced CCL2 secretion | 50.12 nM |
Data sourced from multiple references.[2][3][6]
Affected Cellular Pathways
The inhibition of BET BD1 by this compound instigates a cascade of events that impact several critical cellular pathways.
Regulation of Gene Transcription
The primary cellular pathway affected is the transcriptional regulation of genes essential for cell proliferation and survival. BET proteins are known to regulate the expression of key oncogenes, including MYC. By displacing BRD4 from the super-enhancers of such genes, this compound leads to a downregulation of their transcription.[6]
Caption: Mechanism of this compound in modulating gene transcription.
Induction of Apoptosis and Cell Cycle Arrest
By downregulating the expression of pro-survival and cell cycle progression genes, this compound phenocopies the effects of pan-BET inhibitors in cancer models, leading to cell cycle arrest and the induction of apoptosis.[2][6] This is a key pathway through which this compound exerts its anti-cancer effects.
Caption: Cellular consequences of this compound treatment.
Modulation of Inflammatory Responses
This compound also impacts inflammatory pathways. It has been shown to inhibit the proliferative activity of human primary CD4+ T cells and reduce the production of effector cytokines, including IFNγ, IL-17A, and IL-22.[2] Furthermore, it inhibits the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as IL-6 and CCL2 from peripheral blood mononuclear cells (PBMCs).[3]
Caption: Anti-inflammatory effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the activity of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Binding
This assay is used to determine the binding affinity of this compound to specific BET bromodomains.
-
Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., Europium) conjugated to the bromodomain and an acceptor fluorophore (e.g., allophycocyanin) conjugated to a ligand (e.g., a biotinylated histone peptide). Inhibition of this interaction by a compound like this compound results in a decrease in the FRET signal.
-
Methodology:
-
Recombinant BET bromodomain proteins are incubated with a fluorescently labeled ligand.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability and Proliferation Assays
These assays are used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Principle: Assays such as MTT, MTS, or CellTiter-Glo® measure metabolic activity, which is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), the viability reagent is added.
-
The absorbance or luminescence is measured using a microplate reader.
-
Results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
-
In Vivo Efficacy Studies in a Murine Model of Acute Myeloid Leukemia (AML)
These studies evaluate the therapeutic potential of this compound in a living organism.
-
Model: An aggressive MLL-AF9 AML model in mice is often utilized.[2]
-
Methodology:
-
Mice are engrafted with AML cells.
-
Once the disease is established, treatment with this compound or a vehicle control is initiated.
-
The compound is administered via a specified route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., 15 mg/kg, twice daily for 30 days).[2]
-
Animal survival is monitored daily.
-
Statistical analysis (e.g., Kaplan-Meier survival curves) is used to determine the therapeutic benefit.
-
Caption: Workflow for an in vivo AML efficacy study.
Conclusion
This compound is a valuable research tool for investigating the specific roles of the BET BD1 domain in health and disease. Its selective inhibition of BET BD1 disrupts key transcriptional programs, leading to anti-proliferative, pro-apoptotic, and anti-inflammatory effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to understand and utilize this potent and selective BET inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK778 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778 hydrochloride is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[4] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific genomic locations, thereby activating gene expression. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions. GSK778 selectively targets the BD1 domain, leading to the disruption of BET protein-chromatin interactions and subsequent downregulation of key oncogenes and pro-inflammatory genes.[5] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This inhibition prevents the recruitment of BET proteins to acetylated histones on chromatin, thereby disrupting the transcription of target genes.[5] Notably, many of these target genes, such as the proto-oncogene MYC, are critical for cell proliferation and survival in various cancers.[5] The selective inhibition of BD1 by GSK778 has been shown to phenocopy the effects of pan-BET inhibitors in cancer models, leading to cell cycle arrest, apoptosis, and reduced cell proliferation.[2][6]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of GSK778 against various BET bromodomains and its effects on different cell lines.
| Target | IC50 (nM) | Cell Line | Concentration Range (µM) | Incubation Time | Observed Effects |
| BRD2 BD1 | 75[1][2][7] | Human primary CD4+ T cells | 0.01-10[2][8] | 72 hours[2][8] | Inhibition of proliferation and cytokine production (IFNγ, IL-17A, IL-22).[2][8] |
| BRD3 BD1 | 41[1][2][7] | MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | 0.001-10[2][8] | 5 days[2][8] | Inhibition of cell growth and viability.[2][6][8] |
| BRD4 BD1 | 41[1][2][7] | MV4-11, MOLM-13, MDA-MB-231, MB453 | 1[2][8] | 72 hours[2][8] | Inhibition of proliferation, induction of cell cycle arrest and apoptosis.[2][6][8] |
| BRDT BD1 | 143[1][2][7] | Primary human AML cells | 1[2][8] | 12 days[2][8] | Reduction in clonogenic capacity.[2][6][8] |
| BRD2 BD2 | 3950[2][8] | - | - | - | - |
| BRD3 BD2 | 1210[2][8] | - | - | - | - |
| BRD4 BD2 | 5843[2][8] | - | - | - | - |
| BRDT BD2 | 17451[2][8] | - | - | - | - |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[9]
-
Sterile, pyrogen-free microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mM or 20.8 mg/mL).[2][5]
-
Ensure complete dissolution by gentle vortexing or brief sonication if necessary.[5]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Cell Proliferation Assay
This protocol describes a general method for assessing the effect of GSK778 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).[2][8]
-
Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK778.
-
-
Incubation:
-
Proliferation Assessment:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Caption: Experimental workflow for a cell proliferation assay.
Apoptosis and Cell Cycle Analysis
This protocol outlines the steps to analyze the effects of GSK778 on apoptosis and cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Cell cycle analysis kit (e.g., Propidium Iodide/RNase Staining Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining for Apoptosis:
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Staining for Cell Cycle:
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
For cell cycle analysis, determine the percentage of cells in the G1, S, and G2/M phases.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
-
Compare the results between GSK778-treated and control cells.
-
Concluding Remarks
This compound serves as a valuable research tool for investigating the biological roles of BET proteins and for exploring novel therapeutic strategies in cancer and inflammatory diseases. The protocols provided herein offer a framework for conducting in vitro studies to characterize the cellular effects of this potent and selective BD1 inhibitor. Researchers should optimize these protocols based on the specific cell lines and experimental conditions being utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for GSK778 Hydrochloride in AML Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778 hydrochloride is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, most notably MYC.[4][5] By selectively targeting BD1, GSK778 disrupts the interaction between BET proteins and acetylated histones, leading to the downregulation of oncogenic transcription programs. This selective inhibition has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in Acute Myeloid Leukemia (AML). Preclinical studies have demonstrated that the anti-cancer efficacy of pan-BET inhibitors is largely driven by the inhibition of BD1, positioning GSK778 as a promising therapeutic candidate.[6] In aggressive MLL-AF9 AML mouse models, GSK778 has been shown to offer a superior survival advantage.[1][3][5]
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo AML models, along with key performance data to guide researchers in their experimental design.
Mechanism of Action
GSK778 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes. In AML, the primary mechanism of action is the suppression of MYC transcription, which leads to cell cycle arrest and apoptosis.[4][5] Additionally, BET inhibition has been shown to downregulate other critical survival proteins such as BCL2 and CDK6.[1][5]
Data Presentation
In Vitro Activity of GSK778
| Target | IC50 (nM) |
| BD1 | |
| BRD2 BD1 | 75 |
| BRD3 BD1 | 41 |
| BRD4 BD1 | 41 |
| BRDT BD1 | 143 |
| BD2 | |
| BRD2 BD2 | 3950 |
| BRD3 BD2 | 1210 |
| BRD4 BD2 | 5843 |
| BRDT BD2 | 17451 |
| Data sourced from references[2][3]. |
| Cell Line | Assay | Concentration | Incubation Time | Effect |
| MV4-11, MOLM13 | Proliferation/Apoptosis | 1000 nM | 72 hours | Inhibition of proliferation, cell cycle arrest, and induction of apoptosis.[2][3] |
| Primary Human AML Cells | Clonogenic Capacity | 1000 nM | 12 days | Reduced clonogenic capacity.[2][3] |
| Data sourced from references[2][3]. |
In Vivo Pharmacokinetics and Efficacy of GSK778
| Parameter | Value |
| Pharmacokinetics in Mice (10 mg/kg, oral) | |
| Cmax | 85 ng/mL |
| Tmax | 1.48 h |
| AUC∞ | 132 ng·h/mL |
| Efficacy in MLL-AF9 AML Mouse Model | |
| Dosing Regimen | 15 mg/kg, twice daily (BID) |
| Administration | Intraperitoneal (i.p.) |
| Duration | 30 days |
| Outcome | Superior survival advantage.[1][2][3] |
| Data sourced from references[1][2][3]. |
Experimental Protocols
Protocol 1: MLL-AF9 AML Mouse Model and GSK778 Treatment
This protocol describes the establishment of an aggressive MLL-AF9 AML mouse model and subsequent treatment with this compound.
Materials:
-
MLL-AF9 expressing cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Standard animal handling and injection equipment
-
Flow cytometer and relevant antibodies (e.g., anti-CD45.1, anti-CD45.2, anti-Mac1, anti-Gr-1)
-
Calipers, scales, and dissection tools
Workflow Diagram:
Procedure:
-
AML Induction: Intravenously inject 1 x 10^6 MLL-AF9 expressing cells into sublethally irradiated C57BL/6 recipient mice.
-
Leukemia Monitoring: Monitor the mice for signs of leukemia, which may include weight loss, ruffled fur, and lethargy. Leukemia engraftment can be confirmed by flow cytometry of peripheral blood for leukemic markers.
-
Treatment Initiation: Once leukemia is established (e.g., 10-20% leukemic cells in peripheral blood), randomize mice into treatment and vehicle control groups.
-
GSK778 Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, prepare the final formulation. For a 2.08 mg/mL solution, add 100 µL of a 20.8 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[2]
-
Administer this compound at a dose of 15 mg/kg via intraperitoneal injection twice daily for 30 days.[2][3] Administer an equivalent volume of the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Survival: Monitor and record the survival of mice in each group.
-
Tumor Burden (at endpoint):
-
Euthanize mice and carefully dissect the spleen and liver.
-
Record the wet weight of the spleen and liver as an indicator of leukemic infiltration.
-
Prepare single-cell suspensions from the bone marrow and spleen.
-
Perform flow cytometry to quantify the percentage of leukemic cells (e.g., GFP+, if applicable, or using specific cell surface markers).
-
-
Protocol 2: In Vitro Apoptosis Assay in AML Cells
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to measure apoptosis in AML cell lines (e.g., MV4-11, MOLM13) treated with GSK778.
Materials:
-
AML cell lines (MV4-11, MOLM13)
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed AML cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treatment: Treat the cells with this compound at a final concentration of 1000 nM. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Collect both adherent and suspension cells. For adherent cells, gently detach using a cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate on the cell population and quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Clonogenic Assay with Primary Human AML Cells
This protocol is for assessing the effect of GSK778 on the self-renewal capacity of primary human AML cells using a methylcellulose-based colony-forming assay.
Materials:
-
Primary human AML cells
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
IMDM
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Inverted microscope
Procedure:
-
Cell Preparation: Thaw cryopreserved primary AML cells or use freshly isolated cells. Ensure high viability.
-
Treatment and Plating:
-
Resuspend the primary AML cells in IMDM with 2% FBS.
-
Add this compound to a final concentration of 1000 nM. Include a vehicle-treated control.
-
Mix the cell suspension with the methylcellulose-based medium at a ratio of 1:10 (cells to medium) to achieve a final plating density of 1 x 10^4 to 5 x 10^4 cells per 35 mm dish.
-
Plate the mixture into 35 mm dishes in duplicate or triplicate.
-
-
Incubation: Incubate the plates for 12 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting:
-
After the incubation period, count the number of colonies (defined as aggregates of >40 cells) in each dish using an inverted microscope.
-
Calculate the average number of colonies for each treatment condition.
-
-
Data Analysis: Express the results as the percentage of colony formation in the GSK778-treated group relative to the vehicle-treated control group.
Signaling Pathway
Inhibition of BET-BD1 by GSK778 primarily leads to the transcriptional repression of the MYC oncogene. This has cascading effects on various cellular processes. Downstream of MYC, there is reduced expression of genes involved in ribosome biogenesis and metabolism, leading to a decrease in cell size and proliferation. Furthermore, BET inhibition affects the expression of key cell cycle regulators like CDK6 and anti-apoptotic proteins such as BCL2. The downregulation of these factors contributes to cell cycle arrest and sensitizes AML cells to apoptosis.
References
- 1. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish a stable MLL-AF9 _AML mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK778 Hydrochloride Dose-Response Assays in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778 hydrochloride is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting the first bromodomain (BD1).[1][2][3][4] BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated histones, they recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like c-Myc. Inhibition of BET proteins by GSK778 leads to the downregulation of these oncogenes, resulting in cell cycle arrest, induction of apoptosis, and reduced proliferation in various cancer cell lines.[1][2]
This document provides detailed protocols for conducting dose-response assays with this compound in cancer cell lines. While GSK778 is a BET inhibitor, understanding other critical pathways in cancer metabolism, such as the one regulated by 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), is also vital for comprehensive cancer research. PFKFB3 is a key enzyme that promotes glycolysis, the primary metabolic pathway for energy production in many cancer cells.[5][6] This document will also cover the PFKFB3 signaling pathway to provide a broader context for metabolic studies in oncology.
Data Presentation: Dose-Response of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| MV4-11 | Acute Myeloid Leukemia (AML) | 200 | 5 days of treatment |
| MOLM-13 | Acute Myeloid Leukemia (AML) | - | Pronounced effect on growth and viability |
| K562 | Chronic Myeloid Leukemia | - | Pronounced effect on growth and viability |
| THP-1 | Acute Monocytic Leukemia | - | Pronounced effect on growth and viability |
| MDA-MB-231 | Breast Cancer | - | Pronounced effect on growth and viability |
| MDA-MB-453 | Breast Cancer | - | Pronounced effect on growth and viability |
Note: Specific IC50 values for all cell lines were not available in the provided search results. The term "pronounced effect" indicates significant inhibition of cell growth and viability as observed in the studies.[2][7]
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9][10][11]
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol determines the number of viable cells based on the quantification of ATP, which signals the presence of metabolically active cells.[12][13][14][15]
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired volume of the dilutions to the wells. Include a vehicle control and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from the no-cell control. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: PFKFB3 signaling pathway in cancer cell glycolysis.
Caption: Experimental workflow for a dose-response assay.
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. What are PFKFB3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
Application of GSK778 in Immuno-inflammation Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778, also known as iBET-BD1, is a potent and selective chemical probe that acts as an inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] This family includes BRD2, BRD3, BRD4, and the testis-specific BRDT, which are epigenetic "readers" that play a crucial role in the transcriptional regulation of genes involved in cell cycle progression and inflammation.[3] By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific gene loci.
In the context of immuno-inflammation, BET proteins, particularly through their interaction with transcription factors like NF-κB, are key in driving the expression of pro-inflammatory cytokines and chemokines.[4][5][6][7][8] GSK778's selective inhibition of BD1 offers a targeted approach to modulate these inflammatory pathways, making it a valuable tool for studying the specific roles of BD1 in immune cell function and for the development of novel anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing GSK778 in key immuno-inflammatory assays.
Data Presentation
In Vitro Activity of GSK778
The following tables summarize the quantitative data on the inhibitory activity of GSK778 in various in vitro assays.
Table 1: Inhibitory Potency (IC₅₀) of GSK778 on BET Bromodomains
| Target | IC₅₀ (nM) |
| BRD2 BD1 | 75 |
| BRD3 BD1 | 41 |
| BRD4 BD1 | 41 |
| BRDT BD1 | 143 |
| BRD2 BD2 | 3950 |
| BRD3 BD2 | 1210 |
| BRD4 BD2 | 5843 |
| BRDT BD2 | 17451 |
Data sourced from MedChemExpress and TargetMol.[1][3][9]
Table 2: Inhibitory Activity of GSK778 on Cytokine Secretion in Human PBMCs
| Cytokine | Stimulant | IC₅₀ (nM) |
| IL-6 | LPS | 63.12 |
| CCL2 | LPS | 50.12 |
Data sourced from Cayman Chemical.[10]
Table 3: Effect of GSK778 on Human Primary CD4+ T Cells
| Assay | Treatment Conditions | Effect |
| Proliferation | 0.01-10 µM GSK778 for 72 hours | Inhibition of proliferation |
| Cytokine Production (IFNγ, IL-17A, IL-22) | 0.01-10 µM GSK778 for 72 hours | Inhibition of cytokine production |
Data sourced from MedChemExpress.[1][2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of BET Protein-Mediated Inflammation
The following diagram illustrates the role of BET proteins in the NF-κB signaling pathway and the mechanism of action for GSK778. Inflammatory stimuli activate the IKK complex, leading to the degradation of IκB and the translocation of the p65/RelA subunit of NF-κB to the nucleus. Acetylation of p65/RelA allows for the recruitment of BET proteins, which then promote the transcription of pro-inflammatory genes. GSK778, by selectively inhibiting the BD1 domain of BET proteins, prevents this recruitment and subsequent gene transcription.[4][5][6][7][8]
Caption: BET-NFκB Signaling Pathway and GSK778 Inhibition.
Experimental Workflow: In Vitro Screening of GSK778
This diagram outlines a typical workflow for evaluating the anti-inflammatory properties of GSK778 in vitro, from cell culture to data analysis.
Caption: In Vitro Screening Workflow for GSK778.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Cytokine Production in Human PBMCs
Objective: To determine the inhibitory effect of GSK778 on the production of pro-inflammatory cytokines (e.g., IL-6, CCL2) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
GSK778 (stock solution in DMSO)
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
96-well cell culture plates
-
ELISA kits for human IL-6 and CCL2
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., using trypan blue). Adjust the cell density to 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of GSK778 in complete RPMI-1640 medium. Add 50 µL of the diluted GSK778 or vehicle control (DMSO diluted to the same final concentration as the highest GSK778 concentration) to the appropriate wells. Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to achieve a final concentration of 100 ng/mL in the wells. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of IL-6 and CCL2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each GSK778 concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the GSK778 concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Inhibition of T Cell Proliferation and Cytokine Production
Objective: To assess the effect of GSK778 on the proliferation and cytokine production of human primary CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
GSK778 (stock solution in DMSO)
-
Human primary CD4+ T cells, isolated from PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
96-well cell culture plates (flat-bottom for plate-bound anti-CD3, round-bottom for soluble)
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., MTS)
-
ELISA kits for human IFNγ, IL-17A, and IL-22
Procedure:
-
T Cell Isolation: Isolate CD4+ T cells from human PBMCs using a negative selection immunomagnetic cell separation kit.
-
Cell Staining (for proliferation assay): If using a proliferation dye like CFSE, label the CD4+ T cells according to the manufacturer's protocol before stimulation.
-
Stimulation Setup (Plate-Bound Anti-CD3):
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
-
Cell Seeding and Treatment:
-
Resuspend the CD4+ T cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
Add soluble anti-human CD28 antibody to the cell suspension to a final concentration of 1-2 µg/mL.
-
Prepare serial dilutions of GSK778.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the diluted GSK778 or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Cytokine Measurement: After 72 hours, collect the supernatant to measure IFNγ, IL-17A, and IL-22 by ELISA as described in Protocol 1.
-
Proliferation Assessment:
-
CFSE: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
MTS Assay: Add MTS reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability, which correlates with proliferation.
-
-
-
Data Analysis: Quantify the inhibition of cytokine production and proliferation as described in Protocol 1.
Protocol 3: In Vivo T Cell-Dependent Antibody Response Model (Keyhole Limpet Hemocyanin)
Objective: To evaluate the in vivo efficacy of GSK778 in a T cell-dependent antibody response model using Keyhole Limpet Hemocyanin (KLH) as the antigen.
Materials:
-
GSK778
-
Vehicle for in vivo administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Keyhole Limpet Hemocyanin (KLH)
-
Adjuvant (e.g., Alum)
-
8-10 week old C57BL/6 mice
-
ELISA plates coated with KLH
-
Anti-mouse IgM-HRP antibody
-
TMB substrate
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Compound Administration:
-
Immunization:
-
On Day 0, immunize the mice with KLH. Prepare an emulsion of KLH (e.g., 100 µg) in adjuvant and inject intraperitoneally (i.p.) or subcutaneously (s.c.).
-
-
Blood Collection:
-
Collect blood samples from the mice at baseline (Day 0) and at various time points post-immunization (e.g., Day 7, Day 14).
-
Process the blood to obtain serum and store at -80°C.
-
-
Measurement of Anti-KLH IgM:
-
Coat a 96-well ELISA plate with KLH (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Add serially diluted serum samples to the wells and incubate.
-
Wash the plate and add HRP-conjugated anti-mouse IgM antibody.
-
After incubation and washing, add TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the anti-KLH IgM titers for each mouse.
-
Compare the antibody titers between the GSK778-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. Always adhere to institutional guidelines for animal care and use.
References
- 1. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The suppression of bromodomain and extra‐terminal domain inhibits vascular inflammation by blocking NF‐κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Protocol for In Vivo Administration of GSK778 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
GSK778 hydrochloride is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3][4]. This selectivity for BD1 distinguishes it from pan-BET inhibitors and offers a valuable tool for dissecting the specific functions of this domain in various biological processes, including cancer and immuno-inflammation[5][6]. In vivo, GSK778 has demonstrated efficacy in preclinical models, such as prolonging survival in aggressive acute myeloid leukemia (AML) models and modulating immune responses[2][4]. These application notes and the subsequent protocol provide a comprehensive guide for the in vivo use of this compound.
Mechanism of Action
GSK778 acts as an epigenetic reader domain inhibitor[7]. BET proteins are crucial transcriptional regulators that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. By selectively blocking the BD1 domain, GSK778 disrupts this interaction, leading to the modulation of gene expression programs involved in cell proliferation, apoptosis, and inflammation[2][4][8]. This targeted inhibition of BD1 has been shown to phenocopy many of the anti-proliferative and anti-inflammatory effects of pan-BET inhibitors[2][6].
In Vivo Efficacy and Pharmacokinetics
In vivo studies have demonstrated the therapeutic potential of GSK778 in various disease models. For instance, in an aggressive MLL-AF9 AML mouse model, administration of GSK778 resulted in a significant survival advantage[2][4]. Furthermore, it has been shown to reduce the production of anti-keyhole limpet hemocyanin (KLH) IgM in an immunization model, indicating its immunomodulatory effects[2].
Pharmacokinetic studies in mice have provided initial insights into the compound's profile following oral administration[2][4].
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Dosage | Source |
| Pharmacokinetics | |||||
| Cmax | 85 ng/mL | Mouse | Oral | 10 mg/kg | [2][4] |
| Tmax | 1.48 h | Mouse | Oral | 10 mg/kg | [2][4] |
| AUC∞ | 132 ng·h/mL | Mouse | Oral | 10 mg/kg | [2][4] |
| Efficacy Studies | |||||
| AML Model | Increased survival rate | Mouse | Intraperitoneal (i.p.) | 15 mg/kg/BID for 30 days | [2] |
| Immunomodulation | Reduced anti-KLH IgM production | Mouse | Subcutaneous (s.c.) | 15 mg/kg/BID for 14 days | [2] |
Experimental Protocols
Formulation and Vehicle Preparation
Several formulations can be utilized for the in vivo administration of this compound, depending on the desired route of administration. It is recommended to prepare the working solution fresh on the day of use[2].
For Oral Administration (Homogeneous Suspension):
-
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.
-
Procedure: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution. Mix thoroughly to achieve a homogeneous suspension[7].
For Intraperitoneal or Subcutaneous Injection (Clear Solution):
-
Vehicle Components: DMSO, PEG300, Tween-80, and Saline.
-
Procedure (for a 2.08 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO at 20.8 mg/mL.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of Saline to reach the final volume of 1 mL. Mix thoroughly[2]. Note: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
For Intraperitoneal or Oral Administration (Suspended Solution):
-
Vehicle Components: DMSO and 20% SBE-β-CD in Saline.
-
Procedure (for a 2.08 mg/mL suspension):
-
Prepare a stock solution of this compound in DMSO at 20.8 mg/mL.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline. Mix thoroughly[2].
-
In Vivo Administration Protocol (General Guideline)
This protocol provides a general framework. Specific parameters such as animal strain, age, weight, and housing conditions should be in accordance with institutional guidelines and the specific experimental design.
-
Animal Model: Select an appropriate animal model for the study (e.g., specific cancer xenograft model, immunological model).
-
Acclimation: Allow animals to acclimate to the facility for a minimum of one week prior to the start of the experiment.
-
Grouping and Randomization: Randomly assign animals to treatment and control groups.
-
Dosing:
-
Control Group: Administer the vehicle solution at the same volume and frequency as the treatment group.
-
Treatment Group: Administer this compound at the desired dose (e.g., 10 mg/kg orally, 15 mg/kg/BID intraperitoneally or subcutaneously)[2][4]. The dosing volume should be calculated based on the individual animal's body weight.
-
-
Monitoring: Monitor animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Endpoint: The study endpoint will be determined by the experimental design and may include tumor volume measurements, survival analysis, or collection of tissues for pharmacodynamic analysis.
Visualizations
Caption: Mechanism of GSK778 action on BET proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Domain-selective BET inhibition attenuates transcriptional and behavioral responses to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for GSK778 Hydrochloride in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778 hydrochloride is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] By selectively targeting BD1, GSK778 phenocopies the anti-proliferative, cell cycle arrest, and apoptotic effects observed with broader-acting pan-BET inhibitors in various cancer models.[1] The rationale for exploring combination therapies with GSK778 is compelling, with the potential to enhance anti-tumor efficacy, overcome mechanisms of resistance, and potentially reduce toxicities associated with less selective epigenetic modulators.[1] Preclinical studies with pan-BET inhibitors have demonstrated synergistic effects when combined with a range of cancer therapies, including PARP inhibitors, BCL-2 inhibitors, and conventional chemotherapy, providing a strong foundation for investigating similar combinations with the more selective GSK778.[1]
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing GSK778 in combination with other anticancer agents. The protocols outlined below are based on established methodologies in cancer research and provide a framework for investigating the synergistic potential of GSK778.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes such as MYC. By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, inhibitors like GSK778 displace BET proteins from chromatin, leading to the downregulation of these critical cancer-driving genes. This disruption of the transcriptional program induces cell cycle arrest and apoptosis in cancer cells. The selectivity of GSK778 for BD1 may offer a more targeted approach to BET inhibition, potentially leading to an improved therapeutic index compared to pan-BET inhibitors.
Data Presentation: Preclinical Activity of GSK778 and Rationale for Combination Therapies
While specific quantitative data for GSK778 in combination therapies are not yet widely available in the public domain, the following tables summarize the single-agent preclinical activity of GSK778 and the synergistic potential of pan-BET inhibitors with other anticancer agents, providing a strong rationale for similar studies with GSK778.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| BRD2 BD1 | 75 |
| BRD3 BD1 | 41 |
| BRD4 BD1 | 41 |
| BRDT BD1 | 143 |
Data compiled from publicly available sources.
Table 2: Preclinical Synergy of Pan-BET Inhibitors with Other Anticancer Agents
| Pan-BET Inhibitor | Combination Agent | Cancer Type | Observed Effect |
| JQ1 | PARP Inhibitors (e.g., Olaparib) | Ovarian Cancer | Synergistic increase in DNA damage and apoptosis.[2] |
| JQ1 | BCL-2 Inhibitors (e.g., Venetoclax) | Lymphoma | Synergistic induction of apoptosis. |
| JQ1 | Chemotherapy (e.g., Paclitaxel, Cisplatin) | Non-Small Cell Lung Cancer | Synergistic inhibition of cell growth.[3] |
| JQ1 | Gemcitabine | Pancreatic Cancer | Synergistic antitumor efficacy in vitro and in vivo. |
This table provides examples from studies with pan-BET inhibitors and is intended to support the rationale for testing GSK778 in similar combinations.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of GSK778 in combination with other cancer therapies.
Protocol 1: In Vitro Synergy Assessment using a Checkerboard Assay
Objective: To determine the synergistic, additive, or antagonistic effect of GSK778 in combination with another anticancer agent on cancer cell viability.
Materials:
-
Cancer cell line(s) of interest
-
This compound
-
Combination agent
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.
-
Treatment: Treat the cells with a matrix of drug concentrations. This "checkerboard" should include each drug alone and in combination at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the data using synergy models such as the Bliss independence, Loewe additivity, or Highest Single Agent (HSA) model to determine a synergy score or combination index (CI).
Protocol 2: In Vivo Efficacy Evaluation in a Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of GSK778 in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, nude)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow:
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically vehicle control, GSK778 alone, combination agent alone, and GSK778 + combination agent).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint Analysis: Euthanize the mice when tumors reach the predetermined endpoint or at the end of the study. Excise and weigh the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Compare the tumor growth inhibition between the combination group and the single-agent and vehicle control groups. Perform statistical analysis to determine the significance of the observed differences.
Logical Relationships in Combination Therapy
The decision to advance a combination therapy from preclinical to clinical development is based on a logical progression of evidence.
Conclusion
The selective BD1 inhibitor GSK778 holds significant promise for use in combination therapies in oncology. The protocols provided here offer a standardized approach to systematically evaluate the synergistic potential of GSK778 with other anti-cancer agents, from initial in vitro screening to in vivo validation. While specific preclinical data for GSK778 combinations are still emerging, the strong synergistic effects observed with pan-BET inhibitors provide a solid foundation for these investigations. Careful execution of these experiments and thorough data analysis will be crucial in identifying effective combination strategies for further clinical development.
References
Application Notes and Protocols for Western Blot Analysis Following GSK778 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Western blot analysis to investigate the effects of GSK778 hydrochloride, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.
Introduction
This compound is a small molecule inhibitor that selectively targets the BD1 of BET proteins, including BRD2, BRD3, and BRD4.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. The inhibition of BET proteins by this compound disrupts this process, leading to the downregulation of key oncogenes and cell cycle regulators, such as c-Myc, and the induction of apoptosis. This makes this compound a promising candidate for cancer therapy. Western blot analysis is an essential technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression levels in response to treatment.
Mechanism of Action of this compound
This compound functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain of BET proteins. This prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby inhibiting the transcription of target genes. A primary downstream target of BET inhibitors is the MYC oncogene. Inhibition of BET proteins has been shown to lead to a significant reduction in c-Myc mRNA and protein levels, resulting in cell cycle arrest and apoptosis in various cancer models. Furthermore, BET inhibitors can modulate the expression of anti-apoptotic proteins from the Bcl-2 family, further contributing to their pro-apoptotic effects.
Data Presentation: Expected Effects of this compound on Target Protein Expression
The following table summarizes the anticipated quantitative changes in the expression of key downstream target proteins following treatment with this compound. This data is illustrative and based on the known effects of potent BET inhibitors. Researchers should perform their own experiments to determine the precise effects in their specific cellular models.
| Target Protein | Treatment Group | Concentration (nM) | Time (hours) | Fold Change in Protein Expression (Normalized to Loading Control) |
| c-Myc | Vehicle Control | 0 | 24 | 1.00 |
| GSK778 HCl | 100 | 24 | 0.65 | |
| GSK778 HCl | 500 | 24 | 0.30 | |
| GSK778 HCl | 1000 | 24 | 0.15 | |
| Bcl-2 | Vehicle Control | 0 | 48 | 1.00 |
| GSK778 HCl | 100 | 48 | 0.85 | |
| GSK778 HCl | 500 | 48 | 0.55 | |
| GSK778 HCl | 1000 | 48 | 0.40 | |
| Cleaved PARP | Vehicle Control | 0 | 48 | 1.00 |
| GSK778 HCl | 100 | 48 | 1.50 | |
| GSK778 HCl | 500 | 48 | 2.80 | |
| GSK778 HCl | 1000 | 48 | 4.20 |
Signaling Pathway Affected by this compound
The diagram below illustrates the signaling pathway impacted by this compound treatment.
Caption: Mechanism of action of this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis after this compound treatment.
Caption: Western blot experimental workflow.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 100 nM, 500 nM, 1000 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 or 48 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. Sonicate the lysate briefly to shear the DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration by adding lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-c-Myc, mouse anti-Bcl-2, rabbit anti-cleaved PARP, and a loading control like mouse anti-β-actin or rabbit anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands. Calculate the fold change in protein expression relative to the vehicle-treated control.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using GSK778 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK778 hydrochloride, also known as iBET-BD1, is a potent and highly selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[1]
The selective inhibition of BD1 by GSK778 provides a powerful tool to investigate the specific functions of this domain in gene regulation. Chromatin Immunoprecipitation (ChIP) is an invaluable technique to study the genome-wide occupancy of BET proteins and the effect of their inhibition. By using a specific antibody to immunoprecipitate a target BET protein (e.g., BRD4), associated DNA fragments can be isolated and quantified. Treatment with GSK778 is expected to displace BET proteins from their binding sites on chromatin, leading to a reduction in the amount of immunoprecipitated DNA at these loci. This application note provides a detailed protocol for performing ChIP experiments with this compound to study its effect on the chromatin occupancy of BET proteins.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the first bromodomain (BD1) of BET proteins. This prevents the recognition and binding of BET proteins to acetylated histones, leading to their displacement from chromatin.[3] This displacement results in the downregulation of target genes, many of which are key drivers of cell proliferation and survival, such as the MYC oncogene.[3][4] The selectivity of GSK778 for BD1 over the second bromodomain (BD2) allows for the dissection of the specific roles of these two domains in transcriptional regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK778 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of GSK778 hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL.[1] Sonication may be used to facilitate dissolution.[1]
Q2: How should I prepare this compound for in vivo studies?
A2: A common formulation for in vivo experiments involves a co-solvent system. One suggested protocol is to prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline or PBS.[1] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved at each step.[1] For mice, it is generally recommended to keep the final DMSO concentration below 10%.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: The pure solid form of this compound is stable for up to 3 years when stored at -20°C.[1]
-
In Solvent: Stock solutions in DMSO should be stored at -80°C and are stable for up to 1 year.[1]
Q4: Is this compound stable in aqueous solutions?
A4: While specific data on the aqueous stability of this compound is limited, it is a common characteristic of hydrochloride salts of small molecules to have better solubility and stability in acidic aqueous solutions. As a general precaution, it is recommended to prepare fresh aqueous solutions for immediate use and avoid long-term storage.
Data Presentation
Table 1: Solubility of GSK778 and its Hydrochloride Salt
| Compound Form | Solvent | Concentration | Notes |
| This compound | DMSO | 50 mg/mL (91.23 mM) | Sonication is recommended to aid dissolution.[1] |
| GSK778 (free base) | DMSO | ≥10 mg/mL | - |
| GSK778 (free base) | Ethanol | ≥10 mg/mL | - |
| GSK778 (for in vivo use) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | A clear solution can be achieved.[2] |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration |
| Solid (Pure) | -20°C | 3 years[1] |
| In Solvent (DMSO) | -80°C | 1 year[1] |
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Solution:
-
Increase Sonication Time: Apply sonication for a longer duration to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) for a short period. Avoid excessive heat, which could lead to degradation.
-
Use Fresh Solvent: Ensure you are using high-quality, anhydrous DMSO, as absorbed moisture can affect solubility.
-
Check Compound Purity: Impurities in the compound can sometimes affect its solubility.
Problem: My this compound solution appears cloudy or has precipitates.
Solution:
-
Filter Sterilization: If preparing sterile solutions, use a 0.22 µm syringe filter compatible with your solvent to remove any undissolved particles.
-
Prepare Fresh: As a best practice, always prepare fresh solutions before each experiment to avoid issues with precipitation over time.
Stability Concerns
Problem: I am unsure if my stored stock solution of this compound is still active.
Solution:
-
Follow Storage Guidelines: Ensure that the stock solution has been stored at the recommended temperature (-80°C) and for no longer than the specified duration (1 year).[1]
-
Perform a Quality Control Check: If in doubt, you can perform a simple bioassay or an analytical check (e.g., HPLC) to confirm the integrity and concentration of the compound.
-
Prepare Fresh Stock: When in doubt, it is always best to prepare a fresh stock solution from the solid compound.
Experimental Protocols
Note: The following are generalized protocols and may need to be optimized for your specific experimental setup.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., water, PBS pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the clear filtrate with an appropriate solvent.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the result to a standard curve of known concentrations of this compound.
-
Protocol 2: Assessment of Solution Stability
-
Solution Preparation:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO, aqueous buffer) at a known concentration.
-
-
Incubation:
-
Aliquot the solution into several vials and store them under different conditions to be tested (e.g., -20°C, 4°C, room temperature, 37°C).
-
Protect some samples from light to assess photostability.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
-
Quantification and Purity Analysis:
-
Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Quantify the remaining concentration of this compound and calculate the percentage of degradation.
-
Analyze for the appearance of any new peaks that may correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing the stability of this compound.
References
Technical Support Center: GSK778 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using GSK778 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not align with the known functions of BET bromodomains. Could this be due to off-target effects of GSK778?
A1: While GSK778 is a potent and selective inhibitor of the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal domain) family of proteins, weak off-target interactions have been reported. A GPCR scan revealed potential binding to Dopamine Receptor D3 (DRD3), and GABA-A receptors.[1] It is advisable to verify if these off-target activities could be contributing to the observed phenotype in your specific cellular context. For definitive confirmation, consider performing a broader off-target screening assay.
Q2: Our experiments show weaker than expected inhibition of downstream gene expression after treatment with GSK778. Are we using an incorrect concentration?
A2: The potency of GSK778 is highly selective for the BD1 bromodomain over the second bromodomain (BD2) of BET proteins.[2][3][4][5] The IC50 values for BD1 domains are in the nanomolar range, while for BD2 domains, they are in the micromolar range.[2][3][4][5] Ensure your experimental concentration is sufficient to inhibit BD1 of the relevant BET proteins (BRD2, BRD3, BRD4). It is also important to note that steady-state gene expression is primarily dependent on BD1, whereas the rapid induction of inflammatory gene expression requires both BD1 and BD2.[6] Therefore, if your experimental model involves inducible gene expression, inhibition of BD1 alone may not be sufficient to produce the desired effect.
Q3: We are observing significant cell toxicity and apoptosis in our cell line at concentrations where we expect to see specific BET inhibition. Is this a known effect of GSK778?
A3: Yes, GSK778 has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines, including myeloid leukemia and breast cancer cell lines.[2][5] This is considered an on-target effect of inhibiting BET proteins, which are crucial for the expression of oncogenes like MYC. If the observed toxicity is preventing the study of other effects, consider using a lower concentration of GSK778 or a shorter treatment duration. Preclinical studies on selective BET inhibitors suggest that while they may have an improved safety profile over pan-BET inhibitors, toxicities such as gastrointestinal issues and thrombocytopenia can still occur.[7][8][9]
Q4: We are planning in vivo studies with GSK778. What is the reported safety profile?
A4: In a mouse model of T-cell dependent immunization, GSK778 was reported to be well-tolerated when administered at 15 mg/kg twice daily via subcutaneous injection for 14 days.[2][10] However, as with other BET inhibitors, it is crucial to conduct thorough toxicology studies in your specific animal model.[11] Pan-BET inhibitors have been associated with dose-limiting toxicities, and while BD1-selective inhibitors like GSK778 are expected to have a better safety profile, careful monitoring for adverse effects is essential.[7][8][9][12]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains
| Target | IC50 (nM) |
| BRD2 BD1 | 75[2][13][14] |
| BRD3 BD1 | 41[2][13][14] |
| BRD4 BD1 | 41[2][13][14] |
| BRDT BD1 | 143[2][13][14] |
| BRD2 BD2 | 3950[2][3] |
| BRD3 BD2 | 1210[2][3] |
| BRD4 BD2 | 5843[2][3] |
| BRDT BD2 | 17451[2][3] |
Table 2: Off-Target Binding Affinities of this compound
| Target | Method | Value (nM) |
| DRD3 | GPCR Scan | 485.92 (Ki)[1] |
| GABAA | GPCR Scan | 1595.89 (Ki)[1] |
| GABAA/BZP | GPCR Scan | 1970.29 (Ki)[1] |
Experimental Protocols
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition
This protocol provides a general methodology for assessing the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide using a TR-FRET assay.
Materials:
-
Europium (Eu3+)-labeled BET bromodomain protein (e.g., BRD4 BD1) (Donor)
-
Biotinylated and acetylated histone peptide (e.g., H4K5acK8ac)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the GSK778 dilutions. Include a positive control (no inhibitor) and a negative control (no bromodomain).
-
Add the Eu3+-labeled BET bromodomain protein to all wells except the negative control.
-
Add the biotinylated histone peptide to all wells.
-
Add the APC-labeled streptavidin to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measure the TR-FRET signal by exciting at ~340 nm and reading emissions at ~620 nm (Eu3+ emission) and ~665 nm (APC emission).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the GSK778 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for GPCR Off-Target Screening
This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of GSK778 for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR (e.g., DRD3)
-
Radiolabeled ligand specific for the target GPCR (e.g., [3H]-Spiperone for DRD3)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the GSK778 dilutions.
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand for the target GPCR. For total binding, include wells with only the radioligand and membranes.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the GSK778 concentration and fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: GSK778 selectively inhibits the BD1 domain of BET proteins, preventing their recruitment to acetylated histones and subsequent gene expression.
Caption: A logical workflow for troubleshooting and identifying the source of unexpected experimental results when using GSK778.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Dual inhibition of TGFβ2,3 is severely toxic, whereas selective inhibition of TGFβ1, 2, or 3 and dual inhibition of TGFβ1,2 is generally tolerated in mouse and cynomolgus monkey toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing GSK778 Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of GSK778 hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as iBET-BD1 hydrochloride, is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[3][4][5] By selectively inhibiting BD1, this compound disrupts the interaction between BET proteins and acetylated chromatin, leading to the modulation of gene expression, which can result in the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[6][7]
Q2: What is the solubility and recommended storage for this compound?
A2: this compound is soluble in DMSO (50 mg/mL) and ethanol.[6] For long-term storage, it is recommended to store the solid form at -20°C for up to three years.[6] Stock solutions in a solvent like DMSO should be stored at -80°C for up to one year.[6]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on published data, a broad concentration range to start with is 0.01 µM to 10 µM.[6][7] For initial screening, a logarithmic dilution series across this range is recommended to determine the optimal concentration for your specific experimental setup.
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) values for this compound are specific to the bromodomain it is targeting. The known IC50 values for the BD1 domain of BET proteins are summarized in the table below.
Data Presentation: this compound IC50 Values
| Target Bromodomain | IC50 (nM) |
| BRD2 BD1 | 75 |
| BRD3 BD1 | 41 |
| BRD4 BD1 | 41 |
| BRDT BD1 | 143 |
| Data sourced from MedChemExpress and TargetMol.[1][2][6] |
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Q: I observed precipitation after adding my this compound DMSO stock to the cell culture medium. What should I do?
A: This is a common issue with hydrophobic compounds dissolved in DMSO when introduced into an aqueous environment.[1]
-
Possible Cause 1: High Final DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to minimize both precipitation and cytotoxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Possible Cause 2: Rapid Change in Solvent Polarity.
-
Solution: Perform a stepwise dilution. First, dilute the concentrated DMSO stock into a small volume of serum-containing medium. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.[1]
-
-
Possible Cause 3: Localized High Concentration.
-
Solution: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even mixing.[1]
-
-
Possible Cause 4: Temperature.
-
Solution: Pre-warm the culture medium to 37°C before adding the inhibitor, as this can improve solubility.[1]
-
Issue 2: High Cytotoxicity or Off-Target Effects
Q: I'm observing significant cell death even at low concentrations, or I suspect off-target effects. How can I address this?
A: While GSK778 is selective for BD1, high concentrations can lead to off-target effects or general cytotoxicity.[8]
-
Solution 1: Perform a Dose-Response Curve.
-
Conduct a detailed dose-response experiment starting from a very low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 10 µM) to identify a therapeutic window where you observe the desired biological effect without excessive cytotoxicity.
-
-
Solution 2: Compare with a Pan-BET Inhibitor.
-
If possible, compare the effects of GSK778 with a well-characterized pan-BET inhibitor (e.g., JQ1) in your assay. This can help distinguish BD1-specific effects from general BET inhibition-related phenotypes.
-
-
Solution 3: Assess Cell Health.
-
Use a sensitive cell viability assay (e.g., CellTiter-Glo®) to accurately determine the cytotoxic profile of GSK778 in your specific cell line.
-
Issue 3: Inconsistent or Not Reproducible Results
Q: My results with this compound vary between experiments. What could be the cause?
A: Inconsistent results can stem from several factors related to compound handling and experimental setup.
-
Possible Cause 1: Instability of Stock Solution.
-
Solution: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -80°C.
-
-
Possible Cause 2: Variability in Cell Culture Conditions.
-
Solution: Ensure consistent cell passage number, confluency, and media composition for all experiments. Changes in these parameters can alter cellular responses to inhibitors.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions, to ensure accurate final concentrations.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time period (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Assay Reagent Addition: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the assay reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and compare the caspase activity in treated versus control cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells at 4°C for at least 2 hours or overnight.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Simplified diagram of the BET protein signaling pathway and the inhibitory action of GSK778.
Caption: A typical experimental workflow for optimizing the in vitro concentration of GSK778.
Caption: A decision tree to troubleshoot common issues encountered during in vitro assays with GSK778.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK778 Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK778 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as iBET-BD1 hydrochloride, is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression.[4] By selectively binding to the BD1 domain, GSK778 prevents the recruitment of BET proteins to chromatin, leading to the inhibition of transcription of key target genes, such as c-MYC, which are involved in cell proliferation and survival.[4]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound in its pure form should be stored at -20°C for up to 3 years.[5] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 1 year.[5][6]
Q3: How do I dissolve this compound?
A3: this compound is soluble in DMSO.[5][6][7] For a stock solution, you can dissolve it in fresh, anhydrous DMSO at a concentration of up to 100 mg/mL.[6] Sonication may be used to aid dissolution.[5] It is important to use freshly opened DMSO as it is hygroscopic, and moisture can affect solubility.[2][6]
Q4: In which cell-based assays has GSK778 shown activity?
A4: GSK778 has been shown to inhibit the proliferation of various human cancer cell lines, including those from acute myeloid leukemia (AML), breast cancer, and chronic myeloid leukemia.[2][5][7] It can induce cell cycle arrest and apoptosis in these cells.[2][5] Additionally, it has demonstrated immunomodulatory activity by inhibiting the proliferation of primary human CD4+ T cells and the production of pro-inflammatory cytokines.[2][5][8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Inconsistent or No Effect of GSK778 in Cellular Assays
-
Possible Cause 1: Improper Stock Solution Preparation or Storage.
-
Troubleshooting Step: Ensure that this compound was fully dissolved in anhydrous DMSO. Use freshly opened DMSO to avoid issues with moisture. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.
-
Expected Outcome: A properly prepared and stored stock solution should yield consistent experimental results.
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of GSK778 concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.[2][5]
-
Expected Outcome: Identification of the IC50 (half-maximal inhibitory concentration) for your experimental setup, allowing for the use of an appropriate concentration in future experiments.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Troubleshooting Step: Confirm that your cell line is known to be sensitive to BET inhibitors. The anti-proliferative effects of BET inhibitors are often linked to the downregulation of key oncogenes like c-MYC. You can perform a literature search to check for the sensitivity of your cell line or test a known sensitive cell line as a positive control.
-
Expected Outcome: Verification of whether the chosen cell line is an appropriate model for studying the effects of GSK778.
-
Problem 2: Unexpected Cell Death or Cytotoxicity
-
Possible Cause 1: High Inhibitor Concentration Leading to Off-Target Effects.
-
Troubleshooting Step: While GSK778 is selective for BD1, very high concentrations may lead to off-target effects.[9][10][11] Reduce the concentration of GSK778 to the lowest effective dose determined from your dose-response curve.
-
Expected Outcome: Reduced cytotoxicity while maintaining the desired on-target effect.
-
-
Possible Cause 2: Induction of Apoptosis as the Intended On-Target Effect.
-
Troubleshooting Step: GSK778 is known to induce apoptosis in cancer cells.[2][5] To confirm if the observed cell death is due to apoptosis, perform assays to detect apoptotic markers such as cleaved caspase-3 or cleaved PARP.[12]
-
Expected Outcome: Confirmation that the observed cell death is a result of the intended mechanism of action of the inhibitor.
-
Problem 3: Issues with In Vivo Experiments
-
Possible Cause 1: Poor Bioavailability or Improper Formulation.
-
Troubleshooting Step: Ensure you are using a validated formulation for in vivo administration. A common formulation involves dissolving GSK778 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][4] The solution should be prepared fresh daily.[2]
-
Expected Outcome: Improved drug exposure and efficacy in your animal model.
-
-
Possible Cause 2: Insufficient Dosing.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| BRD2 BD1 | 75[1][5][13] |
| BRD3 BD1 | 41[1][5][13] |
| BRD4 BD1 | 41[1][5][13] |
| BRDT BD1 | 143[1][5][13] |
| BRD2 BD2 | 3950[5][13] |
| BRD3 BD2 | 1210[5][13] |
| BRD4 BD2 | 5843[5][13] |
| BRDT BD2 | 17451[5][13] |
Table 2: Pharmacokinetic Properties of GSK778 in Mice
| Parameter | Value |
| Dose | 10 mg/kg (oral administration)[2][5] |
| Cmax | 85 ng/mL[2][5][14] |
| Tmax | 1.48 h[2][5][14] |
| AUC∞ | 132 ng·h/mL[2][5][14] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for the desired duration (e.g., 72 hours).[2][5]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with GSK778 at a concentration known to induce cell death. At the desired time point, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3 or cleaved PARP, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 14. cancer-research-network.com [cancer-research-network.com]
GSK778 Hydrochloride Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK778 hydrochloride in cytotoxicity assessments. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as iBET-BD1, is a potent and selective inhibitor of the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3][4] By binding to BD1, it prevents BET proteins from recognizing and binding to acetylated lysine residues on histones and other proteins. This disrupts the transcription of key genes involved in cell proliferation, survival, and oncogenesis, ultimately leading to cytotoxic effects in susceptible cell lines.
Q2: How selective is GSK778 for BD1 over the second bromodomain (BD2)?
A2: this compound displays significant selectivity for BD1 over BD2 across the BET protein family.[2][5] This selectivity allows for the specific investigation of BD1-mediated biological functions. For detailed binding affinities, please refer to the data presented in Table 1.
Q3: What are the expected cytotoxic effects of this compound in cancer cell lines?
A3: In various cancer models, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.[2][6] For example, treatment of cell lines such as MV4-11 (acute myeloid leukemia), MOLM13, MDA-MB-231, and MB453 with GSK778 at a concentration of 1000 nM for 72 hours resulted in the inhibition of proliferation and the induction of apoptosis.[2][6] It has also been observed to reduce the clonogenic capacity of primary human Acute Myeloid Leukemia (AML) cells.[2][6]
Q4: What is a typical effective concentration range for in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell line and assay duration. Proliferative and viability effects have been observed in the range of 0.001 to 10 µM.[2][6] For instance, the IC50 for proliferation inhibition in MV4-11 acute myeloid leukemia cells was reported to be 200 nM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How should I dissolve and store this compound?
A5: this compound is soluble in DMSO and ethanol.[2][5] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For storage, it is recommended to keep the solid compound at -20°C for long-term stability (≥ 4 years).[5] Stock solutions should be stored at -80°C for up to one year or -20°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: IC50 Values of GSK778 for BET Bromodomains
| Protein | Bromodomain | IC50 (nM) |
| BRD2 | BD1 | 75[1][2] |
| BD2 | 3950[2] | |
| BRD3 | BD1 | 41[1][2] |
| BD2 | 1210[2] | |
| BRD4 | BD1 | 41[1][2] |
| BD2 | 5843[2] | |
| BRDT | BD1 | 143[1][2] |
| BD2 | 17451[2] |
Data sourced from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin-based Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cell line(s) in appropriate culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence at 560 nm excitation / 590 nm emission
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO only) and a positive control for cytotoxicity if available.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay: Add resazurin solution to each well (typically 10% of the total volume) and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background fluorescence from wells with medium only. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the use of flow cytometry to distinguish between live, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Target cell line(s)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: For adherent cells, collect the supernatant (containing floating cells) and detach the remaining cells using a gentle enzyme-free dissociation solution. Combine with the supernatant. For suspension cells, collect them directly. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Troubleshooting Guide
Q6: I am observing lower-than-expected cytotoxicity. What are some potential causes?
A6:
-
Sub-optimal Concentration: The concentration range may be too low for your specific cell line. We recommend performing a broad dose-response curve (e.g., from 1 nM to 50 µM) to identify the sensitive range.
-
Incorrect Cell Density: If cells are seeded too densely, they may become contact-inhibited or deplete nutrients, making them less susceptible to treatment. Conversely, if seeded too sparsely, they may not be healthy enough to show a robust response. Optimize seeding density prior to the main experiment.
-
Compound Instability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment.
-
Cell Line Resistance: The target cell line may be inherently resistant to BET inhibitors. This could be due to various factors, including the expression of drug efflux pumps or mutations in downstream pathways.
Q7: There is high variability between my replicate wells. How can I improve consistency?
A7:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents. Use calibrated pipettes.
-
Homogeneous Cell Suspension: Make sure the cell suspension is single-cell and evenly distributed before seeding to avoid clumps and ensure an equal number of cells per well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. Consider avoiding the use of the outermost wells or filling them with sterile PBS to maintain humidity.
-
Incubation Time: Ensure consistent incubation times for both the drug treatment and the final assay reagent (e.g., resazurin).
Q8: My vehicle control (DMSO) is showing significant cytotoxicity. What should I do?
A8: The final concentration of DMSO should generally be kept below 0.5% (v/v), as higher concentrations can be toxic to many cell lines. If you are observing toxicity in your vehicle control:
-
Check DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is not too high.
-
Use a Lower Stock Concentration: If you need to add a large volume of stock to achieve your final drug concentration, consider making an intermediate dilution of the stock in culture medium.
-
Test DMSO Tolerance: Perform a dose-response experiment with just DMSO to determine the maximum tolerated concentration for your specific cell line.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Overcoming Resistance to GSK778 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GSK778 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as iBET-BD1, is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4] By selectively binding to BD1, GSK778 displaces BET proteins from acetylated chromatin, leading to the downregulation of key oncogenes like c-MYC, which in turn inhibits cancer cell proliferation, induces cell cycle arrest, and promotes apoptosis.[1][3][5] It has been shown to phenocopy the effects of pan-BET inhibitors in various cancer models.[1][3][5]
Q2: My cancer cells are not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance to BET inhibitors, including GSK778, can arise from several factors:
-
Genetic Mutations: Pre-existing mutations in genes that regulate BET protein stability or in pathways that can compensate for BET inhibition can confer resistance. For example, mutations in the SPOP gene, which is involved in BET protein degradation, can lead to BRD4 upregulation and resistance.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop reliance on signaling pathways that are not dependent on BET proteins. Constitutive activation of pathways like PI3K/mTOR or RAS/MEK can allow cells to survive and proliferate despite BET inhibition.
-
Epigenetic Landscape: The specific epigenetic context of a cancer cell line, including the landscape of "super-enhancers" that drive oncogene expression, can influence its sensitivity to BET inhibitors.
Q3: My cancer cells initially responded to this compound but have now developed acquired resistance. What are the likely mechanisms?
Acquired resistance to BET inhibitors often involves:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Activation of Alternative Survival Pathways: Similar to intrinsic resistance, cells can adapt by upregulating compensatory signaling pathways. For instance, increased signaling through the PI3K/mTOR or RAS/MEK pathways is a common mechanism.
-
Epigenetic Reprogramming: Resistant cells can undergo significant changes in their epigenetic landscape, including the remodeling of enhancers to drive the expression of pro-survival genes in a BET-independent manner.
-
Bromodomain-Independent BRD4 Recruitment: In some cases, BRD4 can be recruited to chromatin through protein-protein interactions that do not involve its bromodomains, rendering bromodomain inhibitors ineffective.[6]
Q4: How can I experimentally confirm if my cells have developed resistance to this compound?
You can confirm resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of GSK778 in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.
Q5: What strategies can I employ in my experiments to overcome resistance to this compound?
Based on the known mechanisms of resistance to BET inhibitors, several combination strategies can be explored:
-
Combination with Pathway Inhibitors:
-
PI3K/mTOR inhibitors: To counteract the activation of this common bypass pathway.
-
MEK inhibitors (e.g., Trametinib): To target the RAS/MEK pathway.
-
BCL-2 inhibitors (e.g., Venetoclax): To target apoptosis evasion, a common feature of resistant cells.
-
-
Combination with other Epigenetic Modulators: Synergistic effects may be observed when combining GSK778 with other epigenetic drugs, such as HDAC inhibitors.
-
Combination with Chemotherapy: Combining GSK778 with standard-of-care chemotherapeutic agents may enhance efficacy and overcome resistance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant decrease in cell viability after GSK778 treatment. | Intrinsic resistance of the cell line. | 1. Confirm the identity and characteristics of your cell line. 2. Test a wider range of GSK778 concentrations. 3. Investigate potential resistance mechanisms (see FAQs). 4. Consider testing GSK778 in combination with other inhibitors (e.g., PI3K, MEK, or BCL-2 inhibitors). |
| Suboptimal experimental conditions. | 1. Ensure proper storage and handling of this compound to maintain its activity. 2. Optimize cell seeding density and treatment duration. | |
| Initial response followed by regrowth of cancer cells. | Development of acquired resistance. | 1. Isolate and characterize the resistant cell population. 2. Perform dose-response assays to quantify the level of resistance. 3. Analyze molecular markers of resistance (e.g., activation of bypass pathways). 4. Explore combination therapies to re-sensitize the cells. |
| Inconsistent results between experiments. | Variability in cell culture conditions. | 1. Maintain consistent cell passage numbers and growth conditions. 2. Ensure accurate and consistent drug concentrations. 3. Standardize all experimental protocols. |
| Reagent quality. | 1. Use high-quality, validated reagents and antibodies. 2. Prepare fresh drug dilutions for each experiment. |
Data Presentation
Table 1: In Vitro IC50 Values of GSK778 against Bromodomains
| Target | IC50 (nM) |
| BRD2 BD1 | 75[1][2][3] |
| BRD3 BD1 | 41[1][2][3] |
| BRD4 BD1 | 41[1][2][3] |
| BRDT BD1 | 143[1][2] |
| BRD2 BD2 | 3950[1][2][3] |
| BRD3 BD2 | 1210[1][2][3] |
| BRD4 BD2 | 5843[1][2][3] |
| BRDT BD2 | 17451[1][2] |
Table 2: Hypothetical IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Status | GSK778 IC50 (µM) | Fold Resistance |
| Cancer Line A | Sensitive (Parental) | 0.5 | - |
| Cancer Line A-R | Resistant | 5.0 | 10 |
| Cancer Line B | Sensitive (Parental) | 0.2 | - |
| Cancer Line B-R | Resistant | 3.8 | 19 |
Note: This table presents hypothetical data for illustrative purposes, as specific GSK778-resistant cell line data is limited in the public domain. Researchers should determine these values empirically for their models.
Experimental Protocols
Protocol 1: Generation of GSK778-Resistant Cancer Cell Lines
Objective: To develop cancer cell lines with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of GSK778 for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
-
Dose Escalation:
-
Begin by continuously exposing the parental cells to GSK778 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Once the cells resume a normal growth rate, gradually increase the concentration of GSK778 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor cell morphology and proliferation at each step.
-
-
Isolation of Resistant Clones: After several months of continuous culture in the presence of a high concentration of GSK778 (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Characterization of Resistant Clones:
-
Expand the isolated clones in the continued presence of the high GSK778 concentration.
-
Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
-
Freeze down stocks of the resistant cell lines for future experiments.
-
Protocol 2: Western Blot Analysis of c-MYC and PARP Cleavage
Objective: To assess the downstream effects of GSK778 on a key target (c-MYC) and a marker of apoptosis (PARP cleavage).
Methodology:
-
Cell Treatment: Seed sensitive and resistant cancer cells and treat with GSK778 at various concentrations (e.g., 0.1, 1, and 10 µM) and for different time points (e.g., 24, 48, and 72 hours). Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-MYC, PARP (full-length and cleaved), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
Objective: To determine if resistance to GSK778 is associated with altered BRD4 binding to chromatin at specific gene promoters or enhancers.
Methodology:
-
Cell Treatment and Cross-linking: Treat sensitive and resistant cells with GSK778 or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) to analyze the enrichment of specific DNA sequences (e.g., the promoter of the MYC oncogene) in the BRD4-immunoprecipitated DNA compared to the IgG control and input DNA.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating GSK778 resistance.
Caption: Potential mechanisms of resistance to GSK778.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing GSK778 hydrochloride degradation in solution
This technical support center provides guidance on the proper handling and storage of GSK778 hydrochloride in solution to minimize degradation and ensure the integrity of your research data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and ethanol. For most in vitro applications, DMSO is the recommended solvent.[1][2]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound in a suitable solvent should be stored at -80°C for long-term stability, for up to one year.[1] For short-term storage (up to 6 months), -20°C is also acceptable.[3] It is crucial to minimize freeze-thaw cycles.
Q3: How can I minimize the degradation of this compound in my experimental setup?
A3: To minimize degradation, it is recommended to prepare fresh working solutions from a frozen stock on the day of the experiment. Protect the solutions from prolonged exposure to light and maintain a stable pH, ideally within the neutral range unless the experimental protocol requires otherwise.
Q4: I observe precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can occur. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves completely before use.[1]
Q5: Can I use aqueous buffers to prepare my working solutions?
A5: While this compound is a salt and has some aqueous solubility, preparing high-concentration stock solutions directly in aqueous buffers is not recommended due to the potential for hydrolysis. It is best to prepare a high-concentration stock in DMSO and then dilute it to the final working concentration in your aqueous experimental medium immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity over time | Degradation of this compound in solution. | 1. Verify Storage: Ensure stock solutions are stored at -80°C and have not exceeded the recommended storage duration. 2. Fresh Preparations: Prepare fresh working solutions for each experiment. 3. pH Control: Check the pH of your experimental media, as extreme pH can accelerate hydrolysis. 4. Light Protection: Protect solutions from light, especially during long incubations. |
| Inconsistent experimental results | Incomplete solubilization or precipitation of the compound. | 1. Ensure Complete Dissolution: After thawing, ensure any precipitate is fully redissolved by gentle warming and vortexing.[1] 2. Solvent Choice: Confirm that the solvent used is appropriate and of high purity. 3. Final Concentration Check: Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Presence of degradation products. | 1. Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, light, heat). 2. Use a Stability-Indicating Method: Employ an analytical method, such as a validated HPLC protocol, that can resolve the parent compound from its degradation products. |
Potential Degradation Pathways
The primary degradation pathways for this compound in solution are likely hydrolysis and photodegradation, particularly given its chemical structure.
Caption: Potential degradation pathways for this compound in solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber or light-blocking microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability Assessment using HPLC (A General Guideline)
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters will need to be optimized for your system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) in the desired solvent or buffer system to be tested.
-
Divide the solution into separate aliquots for each stress condition (e.g., control at 4°C, 40°C, exposure to UV light, acidic pH, basic pH, oxidative conditions with H₂O₂).
-
At specified time points, inject an aliquot from each condition into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
-
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability-related issues with this compound.
References
Technical Support Center: Cell Viability Assays with GSK778 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing GSK778 hydrochloride in cell viability assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as iBET-BD1 hydrochloride, is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] By binding to the acetyl-lysine binding pocket of BD1, GSK778 prevents these BET proteins from recognizing and binding to acetylated histones on chromatin.[3] This action inhibits the transcription of key oncogenes, most notably MYC, which are critical for cell proliferation, survival, and cell cycle progression.[4][5] Ultimately, this leads to the induction of cell cycle arrest and apoptosis in cancer cells.[1][6]
Q2: In which cancer cell lines has this compound been shown to be effective?
GSK778 has demonstrated anti-proliferative effects in a variety of cancer cell lines. It has a pronounced effect on the growth and viability of cell lines such as the acute myeloid leukemia lines MV4-11 and MOLM-13, as well as the breast cancer cell lines MDA-MB-231 and MDA-453.[1][6]
Q3: What are the typical concentrations and incubation times for this compound in cell viability assays?
The effective concentration of this compound can vary depending on the cell line. A general starting range for concentration-response experiments is from 0.001 µM to 10 µM.[1][6] For many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are in the nanomolar range.[1][2]
Incubation times typically range from 72 hours to 5 days to observe significant effects on cell viability.[1][6] For apoptosis and cell cycle analysis, a 72-hour incubation with 1000 nM (1 µM) GSK778 has been shown to be effective in cell lines like MV4-11 and MOLM13.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: IC50 Values of GSK778 for BET Bromodomains
| Target | IC50 (nM) |
| BRD2 BD1 | 75 |
| BRD3 BD1 | 41 |
| BRD4 BD1 | 41 |
| BRDT BD1 | 143 |
| BRD2 BD2 | 3950 |
| BRD3 BD2 | 1210 |
| BRD4 BD2 | 5843 |
| BRDT BD2 | 17451 |
| [Data sourced from MedChemExpress and TargetMol.][1][6] |
Table 2: Recommended Starting Concentrations and Incubation Times for Cell-Based Assays
| Assay Type | Cell Lines | Concentration Range | Incubation Time |
| Cell Viability | MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231 | 0.001 - 10 µM | 5 days |
| Cell Proliferation | Human primary CD4+ T cells | 0.01 - 10 µM | 72 hours |
| Apoptosis Analysis | MV4-11, MOLM13, MDA-MB-231, MB453 | 1000 nM (1 µM) | 72 hours |
| Clonogenic Assay | Primary human AML cells | 1000 nM (1 µM) | 12 days |
| [Data sourced from MedChemExpress and TargetMol.][1][6] |
Experimental Protocols
Here are detailed methodologies for two common cell viability assays when using this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[7][8]
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Adherent or suspension cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions or vehicle control. For suspension cells, add the compound dilutions directly to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® assay.
Materials:
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Adherent or suspension cancer cell line of interest
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Reconstitute the CellTiter-Glo® Substrate with the buffer to prepare the CellTiter-Glo® Reagent.
-
Equilibrate the 96-well plate with the cells to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Data Acquisition:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of GSK778 in culture medium | This compound is a hydrophobic molecule and may have limited solubility in aqueous media, especially at high concentrations. The final DMSO concentration may be too high. | - Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, and ideally is below 0.1%.[9] - When diluting the stock solution into the medium, add it dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[10] - Pre-warm the cell culture medium to 37°C before adding the compound. |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate. | - Ensure the cell suspension is homogenous before and during plating. - Calibrate pipettes regularly and use proper pipetting techniques. - To mitigate edge effects, fill the outer wells with sterile PBS or medium and do not use them for experimental data points.[2] |
| Low signal or unexpected results in MTT assay | GSK778 may interfere with mitochondrial reductase activity or formazan exocytosis.[11][12] | - As a control, perform the MTT assay in a cell-free system with GSK778 to check for direct chemical interaction with MTT. - Consider using an alternative viability assay that is not based on mitochondrial reductase activity, such as the CellTiter-Glo® (ATP-based) or a dye exclusion assay (e.g., Trypan Blue). |
| Unexpected increase in signal in CellTiter-Glo® assay | Some small molecule inhibitors can stabilize the luciferase enzyme, leading to an artificially high luminescent signal that does not correlate with cell viability.[4][13] | - If an unexpected increase in luminescence is observed, it is crucial to validate the results with an orthogonal assay, such as an MTT assay or direct cell counting. |
| Cells appear stressed or die in vehicle control wells | The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a dose-response curve for the vehicle (e.g., DMSO) alone to determine the maximum tolerated concentration for your specific cell line.[9] |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for cell viability assays.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK778 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting mitochondrial glutaminase activity inhibits oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with GSK778 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK778 hydrochloride. The information is designed to help interpret unexpected results and provide guidance on experimental best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] Its primary mechanism of action involves competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This binding prevents the association of BET proteins with acetylated histones on chromatin, leading to the downregulation of target gene transcription, including the key oncogene MYC.[3][4]
Q2: What are the expected phenotypic effects of this compound in sensitive cancer cell lines?
A2: In sensitive cancer cell lines, particularly those dependent on BET protein function, this compound treatment is expected to lead to:
-
Inhibition of cell proliferation: A dose-dependent decrease in the rate of cell growth.[2][5]
-
Induction of apoptosis: Programmed cell death, which can be measured by assays such as Annexin V staining or PARP cleavage.[2][5]
-
Cell cycle arrest: A halt in the progression of the cell cycle, often at the G1 phase.[2][6]
-
Downregulation of c-Myc protein levels: A key downstream target of BET protein inhibition.[3][4]
Q3: How does the BD1 selectivity of this compound differ from pan-BET inhibitors?
A3: this compound is highly selective for the first bromodomain (BD1) over the second bromodomain (BD2) of BET proteins.[2][3][7] Pan-BET inhibitors, such as JQ1, inhibit both BD1 and BD2. This selectivity may result in a more targeted gene expression profile and potentially a different spectrum of biological activities and side effects compared to pan-BET inhibitors.[8]
Q4: What are the recommended storage and handling conditions for this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C.[7] Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to one year or -20°C for up to six months.[2] It is advisable to prepare fresh working dilutions from the stock solution for each experiment to ensure compound stability and activity.
Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected results encountered during experiments with this compound and provides potential causes and solutions.
Unexpected Result 1: Little to no inhibition of cell viability/proliferation in a supposedly sensitive cell line.
| Potential Cause | Troubleshooting/Validation Steps |
| Compound Insolubility or Degradation | Ensure the this compound stock solution in DMSO is fully dissolved. Gentle warming or sonication may aid dissolution.[2] Prepare fresh dilutions in culture media for each experiment, as the compound's stability in aqueous solutions over time may be limited.[9] |
| Incorrect Dosing or IC50 Value | Verify the IC50 value for your specific cell line. IC50 values can vary between cell lines.[10] Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your experiments.[2] |
| Cell Line Specific Resistance | Confirm the authenticity of your cell line via short tandem repeat (STR) profiling. Cell lines can acquire resistance over time or may have intrinsic resistance mechanisms.[11] Check for high expression of drug efflux pumps (e.g., P-glycoprotein) which can reduce intracellular drug concentration. |
| High Serum Concentration in Culture Media | Serum components can sometimes interfere with the activity of small molecules.[11] Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health. |
| Low Expression of BET Proteins | Confirm the expression levels of BRD2, BRD3, and BRD4 in your cell line using Western blotting. Cell lines with low BET protein expression may be less sensitive to inhibition. |
Unexpected Result 2: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting/Validation Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a calibrated multichannel pipette and ensure a homogenous cell suspension.[1][10] |
| Variations in Compound Dilution | Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes.[1] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media. |
| "Hook Effect" | At very high concentrations, some inhibitors can exhibit a paradoxical decrease in effect. Ensure your dose-response curve covers a wide range of concentrations to identify a potential hook effect.[1] |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as cell characteristics can change with prolonged culturing.[11] |
Unexpected Result 3: No significant downregulation of c-Myc protein after treatment.
| Potential Cause | Troubleshooting/Validation Steps |
| Suboptimal Treatment Time | The kinetics of c-Myc downregulation can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing c-Myc reduction.[4] |
| Ineffective Compound Concentration | Ensure you are using a concentration of this compound that is at or above the IC50 for cell viability in your cell line. |
| Alternative Regulatory Pathways for c-Myc | In some cellular contexts, c-Myc expression may be driven by pathways that are not solely dependent on BET proteins.[12] Investigate other potential upstream regulators of c-Myc in your cell line. |
| Western Blotting Issues | Optimize your Western blot protocol, including lysis buffer composition, antibody concentration, and transfer efficiency.[13][14][15] Include a positive control cell line known to respond to BET inhibitors. |
Unexpected Result 4: Unexpected cell toxicity or off-target effects.
| Potential Cause | Troubleshooting/Validation Steps |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control. |
| Cell Line-Specific Sensitivity | Some cell lines may be more sensitive to the vehicle or the compound itself. Perform a toxicity test with the vehicle (DMSO) alone. |
| Off-Target Inhibition | While GSK778 is selective for BD1, at high concentrations, it may inhibit other bromodomains or have unforeseen off-target effects.[2] Consider using a structurally distinct BET inhibitor as a control to confirm that the observed phenotype is due to on-target BET inhibition. |
| Impact on Other Transcription Factors | BET proteins regulate the expression of various genes beyond MYC. The observed phenotype might be due to the downregulation of other critical genes.[16] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Target | Reported Value | Reference |
| IC50 | BRD2 BD1 | 75 nM | [2] |
| BRD3 BD1 | 41 nM | [2] | |
| BRD4 BD1 | 41 nM | [2] | |
| BRDT BD1 | 143 nM | [2] | |
| BRD2 BD2 | 3950 nM | [2] | |
| BRD3 BD2 | 1210 nM | [2] | |
| BRD4 BD2 | 5843 nM | [2] | |
| BRDT BD2 | 17451 nM | [2] | |
| Cellular IC50 (MV4-11) | Proliferation | ~200 nM | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of GSK778 in Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Cmax | Oral | 10 mg/kg | 85 ng/mL | [2] |
| Tmax | Oral | 10 mg/kg | 1.48 h | [2] |
| AUC∞ | Oral | 10 mg/kg | 132 ng.h/mL | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.[11]
Western Blot for c-Myc Downregulation
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the optimal duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sensitivity of Small Cell Lung Cancer to BET Inhibition Is Mediated by Regulation of ASCL1 Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
- 16. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: GSK778 Hydrochloride vs. Pan-BET Inhibitors in Preclinical Research
In the landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed comparison between the novel selective inhibitor, GSK778 hydrochloride, and established pan-BET inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, performance, and supporting experimental data.
Introduction: The Rationale for Selective BET Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins. This interaction is pivotal for the recruitment of transcriptional machinery to chromatin, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and apoptosis. Dysregulation of BET protein function is a hallmark of various cancers, making them attractive therapeutic targets.
Pan-BET inhibitors, such as JQ1, I-BET762, and OTX-015, bind to both the first (BD1) and second (BD2) bromodomains of all BET family members. While demonstrating significant anti-tumor activity in preclinical and clinical studies, their broad inhibitory profile can lead to dose-limiting toxicities.[1][2] This has spurred the development of more selective inhibitors like this compound, which specifically targets the BD1 domain of BET proteins, aiming to retain or enhance therapeutic efficacy while potentially offering a wider therapeutic window.[3]
Mechanism of Action: A Tale of Selectivity
This compound (iBET-BD1):
GSK778 is a potent and highly selective inhibitor of the first bromodomain (BD1) of the BET protein family.[4][5] By specifically binding to the BD1 acetyl-lysine binding pocket, GSK778 prevents the tethering of BET proteins to chromatin at key gene regulatory regions.[6] Preclinical evidence strongly suggests that the anti-cancer efficacy of pan-BET inhibitors is predominantly driven by the inhibition of BD1.[3][7] Consequently, GSK778 has been shown to phenocopy the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in various cancer models.[4][6]
Pan-BET Inhibitors (e.g., JQ1, I-BET762, OTX-015):
Pan-BET inhibitors competitively bind to the acetyl-lysine binding pockets of both BD1 and BD2 across all BET family members (BRD2, BRD3, and BRD4).[8] This non-selective inhibition leads to a broad disruption of BET protein-chromatin interactions, resulting in the downregulation of key oncogenes, most notably MYC.[9] The suppression of MYC transcription is a central mechanism underlying the anti-cancer effects of pan-BET inhibitors, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[8][9]
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data comparing the in vitro and in vivo performance of this compound and representative pan-BET inhibitors.
Table 1: Comparative Bromodomain Inhibition (IC50, nM)
| Compound | Target | BRD2 | BRD3 | BRD4 | BRDT | Selectivity |
| GSK778 | BD1 | 75[4][5] | 41[4][5] | 41[4][5] | 143[4][5] | BD1 Selective |
| BD2 | 3950[4] | 1210[4] | 5843[4] | 17451[4] | ||
| (+)-JQ1 | BD1 | 128 (Kd) | 59.5 (Kd) | 49 (Kd) | 190 (Kd) | Pan-BET |
| BD2 | - | 82 (Kd) | 90.1 (Kd) | - | ||
| I-BET762 | BD1 & BD2 | 32.5 - 42.5 | 32.5 - 42.5 | 32.5 - 42.5 | - | Pan-BET |
| OTX-015 | BD1 & BD2 | 92 - 112 | 92 - 112 | 92 - 112 | - | Pan-BET |
Note: Data for (+)-JQ1 are presented as Kd values where specified. A comprehensive set of IC50 values for pan-BET inhibitors against individual bromodomains of all four BET proteins is not consistently available in the public domain.
Table 2: In Vitro Cellular Activity (Cell Viability IC50)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| GSK778 | MV4-11 | Acute Myeloid Leukemia | ~200 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Potent activity observed | |
| MOLM-13 | Acute Myeloid Leukemia | Potent activity observed | |
| (+)-JQ1 | NMC (patient-derived) | NUT Midline Carcinoma | ~500 |
| MM.1S | Multiple Myeloma | Potent activity observed | |
| I-BET762 | Pancreatic Cancer Cell Lines (AsPC-1, PANC-1, CAPAN-1) | Pancreatic Cancer | 231 - 2550 |
| OTX-015 | Hematologic Malignancies | Leukemia/Lymphoma | 60 - 200 |
Table 3: Comparative In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings |
| GSK778 | MLL-AF9 AML Mouse Model | 15 mg/kg, BID, i.p. | Superior survival advantage compared to a BD2-selective inhibitor, comparable to pan-BET inhibitor I-BET151.[7][10] |
| (+)-JQ1 | NMC Xenograft Model | 50 mg/kg daily | Inhibited tumor growth. |
| I-BET762 | Prostate Cancer Xenograft (LuCaP 35CR) | 8 or 25 mg/kg daily | Inhibited tumor growth.[11] |
| OTX-015 | Pediatric Ependymoma Orthotopic Model | - | Prolonged survival in 2 out of 3 models.[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
Principle: This assay measures the ability of a test compound to inhibit the interaction between a recombinant BET bromodomain and a synthetic acetylated histone peptide. The interaction brings a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., d2) into close proximity, resulting in a FRET signal.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4). Dilute recombinant GST-tagged BET bromodomain, biotinylated acetylated histone H4 peptide, Terbium-cryptate labeled anti-GST antibody, and streptavidin-d2 to their final concentrations in the assay buffer.
-
Compound Plating: Serially dilute the test compound (GSK778 or pan-BET inhibitor) in DMSO and add to a low-volume 384-well plate.
-
Reagent Addition: Add the BET bromodomain/anti-GST antibody complex to the wells and incubate.
-
Initiation of Reaction: Add the histone peptide/streptavidin-d2 complex to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission) and plot against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol Outline:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or vehicle control for the desired duration (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent directly to each well in a volume equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the inhibitor concentration to calculate the IC50 value.
Annexin V & Propidium Iodide (PI) Apoptosis Assay via Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with the test inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI staining solutions.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry immediately.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Chromatin Immunoprecipitation (ChIP) for BRD4 Engagement
Principle: ChIP is used to determine the occupancy of a specific protein (e.g., BRD4) at specific genomic regions (e.g., the MYC promoter) in intact cells.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[16]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.[17]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD4 or a control IgG overnight.[16]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.[17]
-
DNA Purification: Purify the DNA.
-
Analysis: Quantify the amount of specific DNA sequences (e.g., MYC promoter) in the immunoprecipitated sample using quantitative PCR (qPCR).
Western Blotting for c-MYC Expression
Principle: This technique is used to detect and quantify the levels of a specific protein (c-MYC) in a cell lysate.
Protocol Outline:
-
Cell Lysis: Lyse inhibitor-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MYC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
Principle: This model is used to evaluate the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., GSK778 or a pan-BET inhibitor) and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. For survival studies, monitor the time to a pre-defined endpoint.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: BET Protein Signaling and Inhibition.
Caption: TR-FRET Assay Experimental Workflow.
Caption: ChIP-qPCR Experimental Workflow.
Conclusion: The Promise of Selective Inhibition
The development of this compound represents a significant advancement in the field of BET inhibitor research. By selectively targeting the BD1 bromodomain, GSK778 effectively recapitulates the anti-cancer properties of pan-BET inhibitors in preclinical models, lending strong support to the hypothesis that BD1 is the primary driver of their oncogenic activity.[3][7]
For researchers, the choice between GSK778 and a pan-BET inhibitor will depend on the specific experimental goals. GSK778 serves as a precision tool to dissect the specific functions of BD1 in various biological processes. In a therapeutic context, the high selectivity of GSK778 holds the potential for a more favorable safety profile by avoiding the inhibition of BD2, which may be associated with some of the on-target toxicities of pan-BET inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this selective approach in cancer and other diseases. Pan-BET inhibitors, on the other hand, remain valuable tools for broadly interrogating BET protein function and continue to be explored in various clinical settings. This comparative guide provides a foundational resource for informed decision-making in the selection and application of these powerful epigenetic modulators.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. whatisepigenetics.com [whatisepigenetics.com]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models [mdpi.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to GSK778 (iBET-BD1) and GSK046 (iBET-BD2) in Inflammation Models
In the landscape of epigenetic modulators, the Bromodomain and Extra-Terminal (BET) proteins have emerged as critical regulators of gene transcription in both physiological and pathological states, including inflammation. Small molecule inhibitors targeting BET proteins have shown promise, and a key area of investigation is the functional differentiation of the two tandem bromodomains, BD1 and BD2. This guide provides a detailed comparison of two selective BET inhibitors, GSK778 (iBET-BD1) and GSK046 (iBET-BD2), with a focus on their performance in inflammation models.
Introduction to GSK778 and GSK046
GSK778 and GSK046 are potent and selective chemical probes that respectively inhibit the first (BD1) and second (BD2) bromodomains of the BET protein family (BRD2, BRD3, BRD4, and BRDT).[1][2][3][4] This selectivity allows for the dissection of the individual roles of BD1 and BD2 in regulating gene expression. While pan-BET inhibitors target both bromodomains and have shown efficacy in preclinical models of cancer and inflammation, they are also associated with toxicities.[5][6] The development of domain-selective inhibitors like GSK778 and GSK046 offers the potential for more targeted therapeutic intervention with an improved safety profile.[6][7]
The core mechanism of BET proteins involves binding to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[4][8] In the context of inflammation, BET proteins are crucial for the rapid induction of pro-inflammatory gene expression following stimuli such as cytokines.[1][9]
Comparative Performance in Inflammation Models
Experimental data suggests that while both bromodomains play a role in inflammation, BD2 is particularly critical for the induction of inflammatory gene expression. Consequently, the BD2-selective inhibitor GSK046 has demonstrated significant efficacy in various preclinical models of immuno-inflammatory diseases.[1][2][10]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the binding affinities and cellular activities of GSK778 and GSK046.
Table 1: Binding Affinity (IC50, nM) of GSK778 and GSK046 for BET Bromodomains
| Compound | Target | BRD2 | BRD3 | BRD4 | BRDT |
| GSK778 (iBET-BD1) | BD1 | 75 | 41 | 41 | 143 |
| BD2 | 3950 | 1210 | 5843 | 17451 | |
| GSK046 (iBET-BD2) | BD1 | >100000 | 45300 | 22600 | 100000 |
| BD2 | 264 | 98 | 49 | 214 |
Data sourced from MedchemExpress product pages.[3][11]
Table 2: Effects on Cytokine Production and T-Cell Activity
| Compound | Assay | Effect |
| GSK778 (iBET-BD1) | Human primary CD4+ T-cell proliferation (0.01-10 µM, 72h) | Inhibits proliferative activity. |
| Human primary CD4+ T-cell cytokine production (IFNγ, IL-17A, IL-22) (0.01-10 µM, 72h) | Inhibits production of effector cytokines.[3] | |
| GSK046 (iBET-BD2) | Human primary CD4+ T-cell proliferation (0.01-10 µM, 72h) | Does not affect proliferative activity.[11] |
| Human primary CD4+ T-cell cytokine production (IFNγ, IL-17A, IL-22) (0.01-10 µM, 72h) | Inhibits production of effector cytokines.[11] | |
| B and T cell co-culture (0.1-10 µM) | Selectively inhibits the production of key pro-inflammatory mediators, including Th17 cytokines.[11] |
Table 3: In Vivo Efficacy in a T-cell Dependent Immunization Model
| Compound | Model | Effect on anti-KLH IgM production |
| GSK778 (iBET-BD1) | Keyhole limpet hemocyanin (KLH) immunization in mice | Reduces production.[1][3] |
| GSK046 (iBET-BD2) | Keyhole limpet hemocyanin (KLH) immunization in mice | As effective as GSK778 in reducing production.[1][11] |
Signaling Pathways and Experimental Workflows
The differential roles of BD1 and BD2 in gene expression are central to understanding the activities of GSK778 and GSK046.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of Bromodomain-Containing Proteins in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validating the Target Selectivity of GSK778 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the target selectivity of GSK778 hydrochloride, a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins. The performance of this compound is compared with alternative BET inhibitors, supported by experimental data to aid in the selection of the most appropriate chemical probe for research and drug development.
Executive Summary
This compound demonstrates exceptional selectivity for the BD1 domain of BET proteins (BRD2, BRD3, BRD4, and BRDT) over the second bromodomain (BD2). This selectivity profile offers a refined tool for dissecting the specific biological functions of the BD1 domain in contrast to pan-BET inhibitors, which target both bromodomains, and BD2-selective inhibitors. This guide presents a comprehensive analysis of its selectivity, alongside comparative data for the pan-BET inhibitor JQ1 and the BD2-selective inhibitor ABBV-744.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50, nM) against BET Bromodomains
| Compound | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | BRDT (BD1) | BRDT (BD2) |
| This compound | 75[1][2][3][4][5] | 3950[1][4][5] | 41[1][2][3][4][5] | 1210[1][4][5] | 41[1][2][3][4][5] | 5843[1][4][5] | 143[1][2][3][4][5] | 17451[1][4][5] |
| JQ1 (pan-BET inhibitor) | 128 (Kd) | - | 59.5 (Kd) | 82 (Kd) | 49 (Kd) | 90.1 (Kd) | 190.1 (Kd) | - |
| ABBV-744 (BD2-selective) | >250-fold selectivity for BD2 over BD1 | Potent inhibition | >250-fold selectivity for BD2 over BD1 | Potent inhibition | >250-fold selectivity for BD2 over BD1 | Potent inhibition | - | - |
Note: JQ1 data is presented as Kd (dissociation constant) from Isothermal Titration Calorimetry (ITC) as reported in one source, which is a direct measure of binding affinity. IC50 values for JQ1 from AlphaScreen assays are also available, showing 77 nM for BRD4(1) and 33 nM for BRD4(2)[6]. ABBV-744's high selectivity is consistently reported as a fold-difference rather than specific IC50 values for both domains in many public sources[7].
Table 2: Selectivity Profile of this compound against a Broader Panel
BROMOscan analysis indicates that GSK778 binds almost exclusively to BET bromodomains, with strong affinity for BD1 and weak binding to BD2 domains.[8] It shows excellent selectivity against other bromodomain-containing proteins.[9] A selectivity screen against 50 other targets revealed the closest off-target hits to be CHRNA1 (pIC50 = 6) and CYP3A4 (pIC50 = 6). In a GPCR scan, the closest hits were DRD3 (Ki = 485.92 nM), DRD4 (Ki = 856.99 nM), GABAA (Ki = 1595.89 nM), and GABAA/BZP (Ki = 1970.29 nM).[9]
Experimental Protocols
The inhibitory activities presented in this guide were primarily determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibitors
This protocol is a representative method based on commonly used procedures for assessing BET inhibitor potency.
Principle: TR-FRET assays measure the proximity-based energy transfer between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., d2). In the context of BET inhibitors, a biotinylated histone peptide (ligand) binds to a GST-tagged BET bromodomain protein. The binding is detected by a Terbium-cryptate labeled anti-GST antibody (donor) and a d2-labeled streptavidin (acceptor). When the complex forms, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged BET bromodomain protein (e.g., BRD4-BD1)
-
Biotinylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)
-
Terbium-cryptate labeled anti-GST antibody
-
d2-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation: Dilute the GST-BET bromodomain protein, biotinylated histone peptide, anti-GST-Tb antibody, and streptavidin-d2 to their final concentrations in assay buffer.
-
Assay Assembly: In a 384-well plate, add the test compounds, followed by the GST-BET bromodomain protein and the biotinylated histone peptide.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Detection: Add a pre-mixed solution of anti-GST-Tb antibody and streptavidin-d2 to each well.
-
Final Incubation: Incubate the plate for another period (e.g., 60-120 minutes) at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for d2).
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
AlphaScreen Assay for BET Bromodomain Inhibitors
Principle: The AlphaScreen assay is another proximity-based assay. It utilizes donor and acceptor beads that, when brought close together, generate a chemiluminescent signal. For BET inhibitor screening, a biotinylated histone peptide is captured by streptavidin-coated donor beads, and a GST-tagged BET bromodomain is captured by anti-GST antibody-coated acceptor beads. The interaction between the histone peptide and the bromodomain brings the beads into proximity, generating a signal. Inhibitors disrupt this interaction, leading to a loss of signal.
Materials:
-
GST-tagged BET bromodomain protein
-
Biotinylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Anti-GST antibody-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque plates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound and Reagent Preparation: Similar to the TR-FRET protocol, prepare serial dilutions of the inhibitors and working solutions of the protein and peptide in assay buffer.
-
Assay Assembly: To a 384-well plate, add the test compounds, GST-BET bromodomain protein, and biotinylated histone peptide.
-
Incubation: Incubate the mixture for a defined period (e.g., 30-60 minutes) at room temperature.
-
Bead Addition: Add a suspension of anti-GST Acceptor beads and incubate for a further period (e.g., 60 minutes).
-
Donor Bead Addition: Add the Streptavidin Donor beads to all wells under subdued light.
-
Final Incubation: Incubate the plate in the dark at room temperature for a final period (e.g., 60 minutes).
-
Measurement: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration to calculate the IC50 value.
Mandatory Visualization
Caption: Simplified BET signaling pathway leading to c-MYC expression and cell proliferation.
Caption: Workflow of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. GSK778 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe GSK778 | Chemical Probes Portal [chemicalprobes.org]
A Comparative Efficacy Analysis: GSK778 Hydrochloride versus JQ1 in Oncology Research
In the landscape of epigenetic modulators, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents, particularly in oncology. This guide provides a detailed, objective comparison of two notable BET inhibitors: GSK778 hydrochloride, a selective inhibitor of the first bromodomain (BD1), and JQ1, a pan-BET inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data, to inform compound selection in preclinical research.
Mechanism of Action: A Tale of Two Bromodomains
Both this compound (also known as iBET-BD1) and JQ1 function by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and downregulating the transcription of key oncogenes, most notably MYC.[1][2] The fundamental difference lies in their selectivity.
This compound is a potent and selective inhibitor of the first bromodomain (BD1) of the BET family members BRD2, BRD3, BRD4, and BRDT.[3] This selectivity for BD1 is thought to be crucial for its effects on steady-state gene expression.[4]
JQ1 , conversely, is a well-established pan-BET inhibitor, meaning it targets both the first (BD1) and second (BD2) bromodomains of the BET proteins.[5] This broader activity has made it a widely used tool compound for studying the general consequences of BET inhibition.
A key study has shown that the BD1-selective inhibitor iBET-BD1 (GSK778) phenocopies the effects of the pan-BET inhibitor I-BET151 (functionally similar to JQ1) in cancer models, suggesting that inhibition of BD1 is the primary driver of the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in this context.[4]
Quantitative Data Presentation
The following tables summarize the inhibitory concentrations and effects on cell viability, cell cycle, and apoptosis for this compound and JQ1. It is important to note that direct head-to-head comparisons in the same study are limited; therefore, data is compiled from multiple sources. The comparison with the pan-BET inhibitor I-BET151 is included to provide a functional parallel for JQ1's activity.
Table 1: Inhibitory Concentration (IC50) Against BET Bromodomains
| Compound | Target | IC50 (nM) |
| This compound (iBET-BD1) | BRD2 BD1 | 75 |
| BRD3 BD1 | 41 | |
| BRD4 BD1 | 41 | |
| BRDT BD1 | 143 | |
| JQ1 | BRD4 BD1 | 77 |
| BRD4 BD2 | 33 |
Data for this compound from MedchemExpress.[3] Data for JQ1 from Cell Signaling Technology.[5]
Table 2: Comparative Efficacy in Cancer Cell Lines
| Assay | Cell Line | Compound | Concentration | Effect | Reference |
| Cell Viability (IC50) | MDA-453 (Breast Cancer) | GSK778 (iBET-BD1) | ~100 nM | Inhibition of cell growth | [4] |
| MOLM-13 (AML) | GSK778 (iBET-BD1) | ~200 nM | Inhibition of cell growth | [4] | |
| NALM6 (ALL) | JQ1 | 930 nM | Inhibition of cell viability | [6] | |
| REH (ALL) | JQ1 | 1160 nM | Inhibition of cell viability | [6] | |
| Cell Cycle Arrest | MV4;11 (AML) | GSK778 (iBET-BD1) | 1000 nM | G1 arrest | [4] |
| MV4;11 (AML) | I-BET151 | 1000 nM | G1 arrest | [4] | |
| NALM6, REH, SEM, RS411 (ALL) | JQ1 | 1 µM | G0/G1 arrest | [6] | |
| Apoptosis | MOLM13 (AML) | GSK778 (iBET-BD1) | 1000 nM | Increased apoptosis | [4] |
| MOLM13 (AML) | I-BET151 | 1000 nM | Increased apoptosis | [4] | |
| NALM6, REH, SEM, RS411 (ALL) | JQ1 | 1 µM | Increased apoptosis | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability upon treatment with BET inhibitors.[7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1 x 105 cells/well for adherent cells; 0.5 x 105 to 1.0 x 105 cells/ml for suspension cells) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and JQ1 in culture medium. Add the desired concentrations of the inhibitors to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a media-only blank.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[11][12][13][14][15]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, JQ1, or vehicle control at the desired concentrations and for the specified duration (e.g., 48-72 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the floating and adherent (if applicable) cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BET inhibitors and a typical experimental workflow for their comparison.
Caption: Mechanism of action of BET inhibitors GSK778 and JQ1.
Caption: Experimental workflow for comparing GSK778 and JQ1 efficacy.
Conclusion
Both this compound and JQ1 are potent inhibitors of BET proteins with demonstrated anti-cancer activity. JQ1, as a pan-BET inhibitor, serves as a foundational tool for investigating the broad consequences of BET inhibition. This compound, with its selectivity for BD1, offers a more targeted approach to dissecting the specific roles of this bromodomain. The evidence suggests that the anti-proliferative and pro-apoptotic effects of pan-BET inhibitors in cancer are largely recapitulated by selective BD1 inhibition with GSK778. The choice between these two compounds will ultimately depend on the specific research question, with GSK778 being particularly valuable for studies focused on the distinct functions of BD1 and potentially offering a more refined therapeutic strategy. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological activities.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 6. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. kumc.edu [kumc.edu]
- 12. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
In Vivo Validation of GSK778 Hydrochloride: A Comparative Guide to Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of GSK778 hydrochloride, a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, against other BET inhibitors with different selectivity profiles. The data presented is compiled from preclinical studies to assist in the evaluation of GSK778 as a potential therapeutic agent.
Introduction to this compound and BET Inhibition in Oncology
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[3] Inhibition of BET proteins has emerged as a promising therapeutic strategy in various cancers.
This compound (also known as iBET-BD1) is a potent and selective inhibitor of the BD1 domain of BET proteins.[4][5] This selectivity offers a potential advantage over pan-BET inhibitors, which target both BD1 and BD2 domains, by potentially minimizing off-target effects and improving the therapeutic index.[3][6] This guide compares the in vivo anti-tumor efficacy of this compound with pan-BET inhibitors (I-BET151, JQ1, OTX015) and a BD2-selective inhibitor (ABBV-744).
Comparative In Vivo Anti-Tumor Efficacy
The following tables summarize key quantitative data from in vivo studies, demonstrating the anti-tumor activity of this compound and its alternatives across various cancer models.
Table 1: In Vivo Efficacy in Acute Myeloid Leukemia (AML)
| Compound | Target | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference(s) |
| This compound | BET BD1 | Mouse | MLL-AF9 AML model | 15 mg/kg, i.p., BID for 30 days | Superior survival advantage compared to a BD2-selective inhibitor and comparable efficacy to the pan-BET inhibitor I-BET151.[3][5] | [3][5] |
| I-BET151 | Pan-BET | Mouse | MLL-AF9 AML model | Not specified | Showed efficacy in multiple myeloma models in vivo.[2] | [2] |
| JQ1 | Pan-BET | NOD/SCID Mice | MOLM-13 | Not specified | Cotreatment with low-dose triptolide significantly reduced tumor burden. | [7] |
| ABBV-744 | BET BD2 | Xenograft models | Not specified | Not specified | Demonstrated anti-tumor efficacy comparable to the pan-BET inhibitor ABBV-075 with an improved therapeutic index.[8] | [8][9] |
Table 2: In Vivo Efficacy in Solid Tumors
| Compound | Target | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| I-BET151 | Pan-BET | Melanoma | NOD/SCID Mice | Not specified | Significantly inhibited tumor growth by 56% on day 15.[10] | [10][11][12] |
| JQ1 | Pan-BET | Childhood Sarcoma | Xenograft models | Not specified | Significant inhibition of tumor growth, potentially through anti-angiogenic effects.[13] | [13] |
| OTX015 | Pan-BET | Glioblastoma | U87MG xenografts (mice) | Not specified | Significantly increased survival.[14] | [14][15][16][17][18] |
| ABBV-744 | BET BD2 | Gastric Cancer | Nude mice (AGS cells) | Not specified | Significantly suppressed tumor growth via induction of autophagy.[19] | [19][20][21] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures provide a clearer understanding of the underlying mechanisms and study designs.
Caption: Mechanism of action of BET inhibitors in cancer cells.
Caption: General workflow for in vivo anti-tumor efficacy studies.
Detailed Experimental Protocols
The following provides a generalized protocol for in vivo anti-tumor studies based on the reviewed literature. Specific parameters should be optimized for each cancer model and therapeutic agent.
Animal Models and Husbandry
-
Species: Mice are commonly used, with strains such as BALB/c nude, SCID, or NOD/SCID for xenograft models.[22]
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and light-dark cycles.
-
Ethics: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Tumor Model Establishment
-
Cell Lines: Human cancer cell lines (e.g., MLL-AF9 for AML, U87MG for glioblastoma) are cultured under standard conditions.
-
Implantation:
-
Subcutaneous Xenografts: A suspension of tumor cells (typically 1-10 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of the mice.[23]
-
Orthotopic Models: Tumor cells are implanted into the organ of origin to better recapitulate the tumor microenvironment.
-
-
Tumor Growth Monitoring: Tumors are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
Drug Formulation and Administration
-
This compound Formulation: A common formulation for intraperitoneal (i.p.) injection involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral administration, it can be formulated in corn oil.[24]
-
Administration: The route of administration (e.g., intraperitoneal, oral gavage, subcutaneous) and dosing schedule (e.g., once or twice daily) should be based on pharmacokinetic and tolerability studies.
Efficacy Endpoints and Analysis
-
Tumor Growth Inhibition (TGI): The percentage of TGI is calculated at the end of the study using the formula: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Survival Analysis: In survival studies, the primary endpoint is the time to a predetermined event, such as tumor volume reaching a specific size or the animal showing signs of morbidity. Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test.
-
Biomarker Analysis: At the end of the study, tumors and tissues can be collected for analysis of target engagement (e.g., MYC expression) and other relevant biomarkers by methods such as immunohistochemistry (IHC), Western blotting, or RT-qPCR.
Conclusion
The available in vivo data suggests that this compound, a selective BET BD1 inhibitor, demonstrates potent anti-tumor activity, particularly in hematological malignancies like AML. Its efficacy appears comparable to pan-BET inhibitors, supporting the hypothesis that BD1 inhibition is a key driver of the anti-cancer effects of this drug class.[3][6] The selective nature of GSK778 may offer a more favorable safety profile, a critical consideration for clinical development. Further head-to-head in vivo studies across a broader range of cancer models are warranted to fully elucidate the therapeutic potential of this compound in comparison to pan-BET and other domain-selective inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Low-dose triptolide enhances antitumor effect of JQ1 on acute myeloid leukemia through inhibiting RNA polymerase II in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The BET bromodomain inhibitor i-BET151 impairs ovarian cancer metastasis and improves antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Effects of I-BET151, an Inhibitor of Bromodomain and Extra-Terminal Domain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 18. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. selleckchem.com [selleckchem.com]
- 22. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 23. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
Validating the Anti-inflammatory Effects of iBET-BD1: A Comparative Guide
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal domain (BET) inhibitors have emerged as promising therapeutic agents for a variety of diseases, including cancer and inflammatory conditions. The selective inhibition of individual bromodomains offers a more targeted approach to therapy. This guide provides a comparative analysis of iBET-BD1 (GSK778), a selective inhibitor of the first bromodomain (BD1) of BET proteins, against other notable BET inhibitors, offering researchers a comprehensive resource for validating its anti-inflammatory effects.
Performance Comparison of BET Inhibitors
The efficacy of iBET-BD1 in modulating inflammatory responses is best understood in comparison to pan-BET inhibitors, such as I-BET151 and JQ1, and BD2-selective inhibitors like iBET-BD2 (GSK046). The following tables summarize key quantitative data from comparative studies.
| Inhibitor | Target | IC50 (nM) - BRD2 BD1 | IC50 (nM) - BRD3 BD1 | IC50 (nM) - BRD4 BD1 | IC50 (nM) - BRDT BD1 | IC50 (nM) - BRD2 BD2 | IC50 (nM) - BRD3 BD2 | IC50 (nM) - BRD4 BD2 | IC50 (nM) - BRDT BD2 |
| iBET-BD1 (GSK778) | BD1 Selective | 75[1] | 41[1] | 41[1] | 143[1] | 3950[1] | 1210[1] | 5843[1] | 17451[1] |
| iBET-BD2 (GSK046) | BD2 Selective | >100,000 | >100,000 | >100,000 | >100,000 | 28 | 36 | 38 | 100 |
| I-BET151 | Pan-BET | 500 | 250 | 250 | - | 1000 | 800 | 500 | - |
| JQ1 | Pan-BET | 50 | 90 | 77 | - | 1800 | 1200 | 1100 | - |
Table 1: Comparative Inhibitory Activity (IC50) of BET Inhibitors. This table illustrates the selectivity of iBET-BD1 for the first bromodomain of BET proteins compared to the BD2-selective inhibitor iBET-BD2 and pan-BET inhibitors I-BET151 and JQ1.
| Cell Type | Treatment | Effect |
| Human primary CD4+ T cells | iBET-BD1 (0.01-10 μM) | Inhibited proliferation and production of IFNγ, IL-17A, and IL-22.[1] |
| Human cancer cell lines (MDA-453, MOLM-13, etc.) | iBET-BD1 (0.001-10 μM) | Pronounced effect on inhibiting growth and viability, phenocopying pan-BET inhibitors.[1][2] |
| Mouse Macrophages | JQ1 | Impaired inflammatory responses.[2] |
| Mouse Macrophages | I-BET151 | Attenuated the induction of inflammation-associated genes following LPS exposure.[3] |
| Human Mononuclear Phagocytes | iBET | Dampened the expression of genes associated with IgG IC stimulation.[4] |
Table 2: Cellular Anti-inflammatory Effects of BET Inhibitors. This table summarizes the observed effects of different BET inhibitors on key inflammatory cell types and processes.
Key Signaling Pathways in BET Inhibitor-Mediated Anti-inflammatory Effects
BET proteins play a crucial role in regulating the transcription of pro-inflammatory genes. A key mechanism involves their interaction with acetylated histones and transcription factors, such as NF-κB. The following diagram illustrates the general mechanism of action for BET inhibitors in suppressing inflammatory signaling.
Figure 1: BET Inhibitor Anti-inflammatory Signaling Pathway. This diagram illustrates how inflammatory stimuli lead to the transcription of pro-inflammatory genes and how BET inhibitors like iBET-BD1 can block this process.
Experimental Protocols for Validation
To rigorously validate the anti-inflammatory effects of iBET-BD1, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
1. Cytokine Production Assay in Primary Human T-cells:
-
Objective: To quantify the effect of iBET-BD1 on the production of key inflammatory cytokines.
-
Methodology:
-
Isolate primary human CD4+ T-cells from healthy donor blood.
-
Culture the cells in appropriate media.
-
Pre-treat the cells with a range of concentrations of iBET-BD1 (e.g., 0.01-10 μM) for a specified time.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies to induce cytokine production.
-
After an incubation period (e.g., 72 hours), collect the cell culture supernatants.
-
Measure the concentrations of cytokines such as IFNγ, IL-17A, and IL-22 using ELISA or a multiplex bead array.
-
Compare the cytokine levels in iBET-BD1-treated cells to vehicle-treated controls.
-
2. Cell Viability and Proliferation Assay:
-
Objective: To assess the cytotoxic effects of iBET-BD1 on immune cells.
-
Methodology:
-
Seed human primary CD4+ T-cells or relevant cancer cell lines (e.g., MOLM-13) in 96-well plates.
-
Treat the cells with a dose range of iBET-BD1.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a standard method such as MTT or a commercially available kit that measures ATP levels (e.g., CellTiter-Glo).
-
Measure cell proliferation using methods like BrdU incorporation or CFSE staining.
-
Calculate the IC50 for cell growth inhibition.
-
Figure 2: In Vitro Experimental Workflow. This flowchart outlines the key steps for in vitro validation of iBET-BD1's anti-inflammatory effects.
In Vivo Models
1. T-cell Dependent Immunization Model:
-
Objective: To evaluate the in vivo efficacy of iBET-BD1 in a T-cell dependent immune response.[2]
-
Methodology:
-
Immunize mice with a T-cell dependent antigen, such as keyhole limpet hemocyanin (KLH).[2]
-
Administer iBET-BD1 or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor the animals for any signs of toxicity.
-
At the end of the treatment period, collect blood samples.
-
Measure the serum levels of anti-KLH IgM antibodies using ELISA to assess the primary antibody response.[2]
-
Compare the antibody titers between the iBET-BD1-treated and control groups.
-
2. Lipopolysaccharide (LPS)-induced Endotoxemia Model:
-
Objective: To assess the ability of iBET-BD1 to suppress a systemic inflammatory response.
-
Methodology:
-
Administer iBET-BD1 or a vehicle control to mice.
-
After a pre-treatment period, challenge the mice with a dose of LPS to induce endotoxemia.
-
Monitor the mice for signs of sickness and survival rates.
-
At a specific time point post-LPS challenge, collect blood and tissues.
-
Measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Analyze tissue samples for inflammatory markers.
-
Conclusion
The selective inhibition of BD1 by iBET-BD1 presents a targeted approach to mitigating inflammation, potentially offering a more favorable therapeutic window compared to pan-BET inhibitors. The data and protocols presented in this guide provide a robust framework for researchers to validate and compare the anti-inflammatory properties of iBET-BD1. Through systematic in vitro and in vivo studies, the therapeutic potential of selective BD1 inhibition can be thoroughly elucidated, paving the way for novel treatments for a range of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bromodomain Inhibitors Modulate FcγR-Mediated Mononuclear Phagocyte Activation and Chemotaxis [frontiersin.org]
Unveiling the Pro-Apoptotic Power of GSK778 Hydrochloride: A Comparative Guide
For Immediate Release
[City, State] – December 8, 2025 – In the competitive landscape of cancer therapeutics, the induction of apoptosis in malignant cells remains a cornerstone of effective treatment. GSK778 hydrochloride, a potent and selective inhibitor of the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins, has emerged as a significant agent in this domain. This guide provides a comprehensive comparison of this compound's performance in inducing apoptosis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Pan-BET Inhibitors
This compound has been demonstrated to effectively induce apoptosis in various cancer cell lines. Its pro-apoptotic activity is comparable to that of pan-BET inhibitors, such as I-BET151, which target both BD1 and BD2 of the BET proteins. This is a critical finding, as it suggests that the selective inhibition of BD1 is sufficient to trigger the apoptotic cascade in certain cancer models.[1]
A key study conducted on the human acute myeloid leukemia (AML) cell line, MOLM-13, provides a direct comparison of the apoptotic effects of this compound (referred to as iBET-BD1) and the pan-BET inhibitor I-BET151. The results indicate that this compound phenocopies the pro-apoptotic effects of I-BET151, validating its efficacy as a potent inducer of programmed cell death.[1]
| Compound | Cell Line | Concentration | Apoptosis Induction | Reference |
| This compound (iBET-BD1) | MOLM-13 | 1000 nM | Significant induction of apoptosis, comparable to I-BET151 | [1] |
| I-BET151 (Pan-BET inhibitor) | MOLM-13 | 1000 nM | Significant induction of apoptosis | [1] |
| Control (DMSO) | MOLM-13 | - | Baseline level of apoptosis | [1] |
Table 1: Comparison of Apoptosis Induction by this compound and a Pan-BET Inhibitor. This table summarizes the comparative efficacy of this compound and I-BET151 in inducing apoptosis in MOLM-13 cells.
Mechanism of Action: The Signaling Pathway to Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the BD1 bromodomain of BET proteins, primarily BRD4. This inhibition disrupts the transcriptional program of cancer cells, leading to the downregulation of key anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, like Bim. This shift in the balance of Bcl-2 family proteins culminates in the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Figure 1: this compound-Induced Apoptosis Signaling Pathway. This diagram illustrates the mechanism by which this compound induces apoptosis through the inhibition of BET proteins, leading to the modulation of Bcl-2 family proteins and subsequent caspase activation.
Experimental Protocols
Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol outlines a standard method for quantifying apoptosis in cell cultures treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere or stabilize overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1000 nM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 72 hours).
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
Safety Operating Guide
Proper Disposal of GSK778 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of GSK778 hydrochloride, a potent and selective BD1 bromodomain inhibitor of the BET proteins. Adherence to these protocols is critical for laboratory safety and environmental protection.
This compound is utilized in research settings, and its disposal must be managed in accordance with institutional and regulatory standards. The following information outlines the necessary steps for safely managing this compound waste.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below to inform safe handling and disposal practices.
| Property | Value |
| Chemical Name | 7-(3,5-dimethyl-4-isoxazolyl)-2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[(3S)-3-pyrrolidinylmethoxy]-1H-imidazo[4,5-c]quinoline hydrochloride |
| Molecular Formula | C₃₀H₃₄ClN₅O₃ |
| Molecular Weight | 564.08 g/mol |
| Appearance | Crystalline solid.[1] |
| Solubility | Soluble in DMSO and Ethanol.[1] |
Experimental Protocol for Disposal
The following protocol details the necessary steps for the safe disposal of this compound waste in a laboratory environment. These procedures are designed to align with general laboratory waste management regulations.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and clearly labeled hazardous waste containers (separate for solid and liquid waste).
-
Chemical fume hood.
-
A spill kit appropriate for chemical spills.
Procedure:
-
Waste Segregation :
-
All solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container for solid chemical waste.[2]
-
Liquid waste containing this compound, including unused solutions and contaminated solvents, should be collected in a separate, compatible, and labeled hazardous waste container for liquid chemical waste.[2]
-
Crucially, do not mix this compound waste with other incompatible waste streams.[2]
-
-
Container Management :
-
Disposal Coordination :
-
All disposal procedures must strictly adhere to local, regional, and national environmental regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [2]
-
-
Spill Management :
-
In the event of a spill, immediately alert all personnel in the vicinity.[2]
-
While wearing appropriate PPE, contain the spill using absorbent materials from a chemical spill kit.[2]
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container for solid waste.[2]
-
Thoroughly clean the spill area.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling GSK778 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GSK778 hydrochloride, a potent and selective BD1 bromodomain inhibitor of the BET proteins.[1] Given that this compound is intended for research purposes only and not for human or veterinary use, a comprehensive understanding and implementation of safety protocols are imperative.[2]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of a specific Safety Data Sheet, a precautionary approach to PPE is essential. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as solid/powder) | - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator (e.g., N95 for powders).- Disposable solid-front gown with tight-fitting cuffs.- Double nitrile gloves.- Chemical splash goggles and face shield. | High risk of generating aerosols and inhaling potent powder. Full respiratory and facial protection is crucial. Double-gloving provides an additional barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood.- Laboratory coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls like a fume hood are the primary line of defense.[4] |
| General Laboratory Operations | - Laboratory coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to ensure safety when working with potent compounds like this compound.
-
Preparation:
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound that could generate dust within a ventilated enclosure.[3]
-
Use the smallest quantity of the compound necessary for the experiment to minimize risk.
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to reduce dust generation.[3]
-
-
Solution Preparation:
-
Slowly add the compound to the solvent to prevent splashing.
-
Conduct all solution preparations within a chemical fume hood.[3]
-
-
Decontamination and Cleanup:
-
Thoroughly decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent after use.
-
Carefully doff PPE to avoid self-contamination.[4]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label clearly as "Hazardous Waste" and include the compound's name. | To prevent accidental exposure and ensure proper handling by waste management personnel.[4] |
| Contaminated PPE (e.g., gloves, disposable gown) | - Carefully remove to avoid contaminating skin or clothing.- Place in a sealed bag or container labeled as "Hazardous Waste." | To prevent secondary contamination and ensure safe disposal.[4] |
| Aqueous and Solvent Waste | - Collect in a sealed, appropriately labeled container.- Segregate waste streams based on chemical compatibility.- Follow all institutional and local regulations for hazardous chemical waste disposal. | To ensure safe and compliant disposal of chemical waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for handling this compound, from receipt to disposal, emphasizing critical safety checkpoints.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
